1-Bromo-2,2-dimethylpropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYAXCOVZKLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060886 | |
| Record name | Propane, 1-bromo-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Neopentyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19322 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
630-17-1 | |
| Record name | 1-Bromo-2,2-dimethylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-bromo-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1-bromo-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,2-dimethylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2,2-dimethylpropane: Physical Properties and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and safety data for 1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide. The information is presented to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Neopentyl bromide |
| Molecular Formula | C₅H₁₁Br[1][2][3] |
| Molecular Weight | 151.04 g/mol [2][3] |
| CAS Number | 630-17-1[1][2][3][4][5] |
| Canonical SMILES | CC(C)(C)CBr[5] |
| InChI Key | CQWYAXCOVZKLHY-UHFFFAOYSA-N[5] |
Physical Properties
This compound is a colorless liquid at room temperature.[3][6] Its key physical properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | 1.199 g/mL at 25 °C[1][4][5][6] |
| Boiling Point | 105-106 °C at 767 mmHg[1][3][4][5] |
| Melting Point | Approximately -20 °C to -105.4 °C (estimate)[1][2][7] |
| Flash Point | 7 °C (44.6 °F) - closed cup[1][3][5] |
| Refractive Index | n20/D 1.436[1][4][5] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and benzene[1][3][4][7] |
| Vapor Pressure | 31 mmHg at 25°C[1][8] |
Safety Data
This compound is a highly flammable liquid and requires careful handling. The following table summarizes its key safety information based on the Globally Harmonized System (GHS).
| Hazard Category | GHS Classification |
| Physical Hazards | Flammable liquids - Category 2 (H225: Highly flammable liquid and vapor)[5][9][10][11] |
| Health Hazards | Skin irritation - Category 2 (H315: Causes skin irritation)[5][9][10][11] |
| Eye irritation - Category 2A (H319: Causes serious eye irritation)[5][9][10][11] | |
| Specific target organ toxicity (single exposure) - Category 3, Respiratory system (H335: May cause respiratory irritation)[5][9][10][11] | |
| Signal Word | Danger[5][9] |
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) for this compound. Key precautions include keeping the substance away from heat, sparks, open flames, and hot surfaces.[9][11] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[9][11]
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[1][4]
Experimental Protocols
The following are general methodologies for determining the key physical properties and safety parameters of organic liquids like this compound. For specific regulatory compliance, standardized methods (e.g., ASTM, OECD) should be consulted and followed.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of an organic liquid is the Thiele tube method.
Methodology:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) to ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid is its mass per unit volume.
Methodology:
-
An empty, dry graduated cylinder is weighed on an analytical balance.
-
A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for volatile liquids.
Methodology:
-
A sample of the liquid is placed in a closed cup of a flash point apparatus (e.g., Pensky-Martens or Setaflash).
-
The sample is heated at a slow, constant rate.
-
An ignition source is directed into the vapor space above the liquid at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.
Determination of Skin and Eye Irritation Potential
Historically, skin and eye irritation potential were determined using animal testing, such as the Draize test. However, in vitro and ex vivo methods are now widely used to reduce or replace animal testing.
Methodology (General Principles):
-
Skin Irritation: Reconstituted human epidermis (RhE) models are used. The test chemical is applied topically to the tissue. After a defined exposure period, the viability of the tissue is assessed using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.
-
Eye Irritation: Methods such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Isolated Chicken Eye (ICE) test are employed. These tests use ex vivo animal tissues to assess corneal opacity and permeability changes after exposure to the test chemical, which are indicators of eye irritation.
Logical Relationships and Workflows
The following diagrams illustrate key logical relationships and workflows relevant to the handling and characterization of this compound.
Caption: GHS classification workflow for a flammable liquid.
Caption: Experimental workflow for physical property characterization.
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. invitrointl.com [invitrointl.com]
- 6. A simple method for screening assessment of skin and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. vernier.com [vernier.com]
- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. nelsonlabs.com [nelsonlabs.com]
Neopentyl Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neopentyl bromide, also known as 1-bromo-2,2-dimethylpropane, is a sterically hindered organohalide that serves as a valuable building block in organic synthesis. Its unique structural properties significantly influence its reactivity, often leading to slow reaction rates and molecular rearrangements. This technical guide provides an in-depth overview of neopentyl bromide, including its physicochemical properties, synthesis, and key reactions. Detailed experimental protocols for its use in Grignard reactions and substitution reactions are provided, along with visual representations of its primary reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Core Properties of Neopentyl Bromide
Neopentyl bromide is a colorless liquid at room temperature.[1] Its highly branched structure, featuring a quaternary carbon adjacent to the bromine-bearing carbon, is central to its chemical behavior.[1]
| Property | Value | References |
| CAS Number | 630-17-1 | [1][2][3] |
| Molecular Formula | C₅H₁₁Br | |
| Molecular Weight | 151.04 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 105-106 °C | [1][4] |
| Flash Point | 7 °C | [1] |
| Solubility | Soluble in ethanol, ether, acetone, and benzene; insoluble in water. | [1] |
Synthesis of Neopentyl Bromide
Newer synthesis methods have made neopentyl bromide more readily available. One effective method involves the reaction of neopentyl alcohol with triphenyl phosphite (B83602) and methyl iodide.
Key Reactions and Mechanisms
The steric hindrance of the neopentyl group dramatically affects the kinetics and outcomes of its reactions.
Nucleophilic Substitution Reactions (SN1 and SN2)
Neopentyl bromide is known for its slow participation in both SN1 and SN2 reactions.[5]
-
SN2 Reactions: Direct backside attack by a nucleophile is severely hindered by the bulky t-butyl group. Consequently, SN2 reactions with neopentyl bromide are exceptionally slow.[5]
-
SN1 Reactions: The formation of a primary carbocation is highly unfavorable. When forced under SN1 conditions (e.g., solvolysis in a weak nucleophile like water with heating), the reaction proceeds with a rearrangement. A methyl shift occurs to form a more stable tertiary carbocation, leading to a rearranged product.[5][6]
Caption: SN1 reaction pathway of neopentyl bromide with rearrangement.
Grignard Reagent Formation
Neopentyl bromide can be used to form a Grignard reagent, neopentylmagnesium bromide, which is a useful, albeit sterically hindered, nucleophile in organic synthesis.
Caption: Workflow for the formation of neopentylmagnesium bromide.
Dehydrohalogenation
Treatment of neopentyl bromide with a strong, non-nucleophilic base like alcoholic potassium hydroxide (B78521) leads to an elimination reaction. Due to the absence of a β-hydrogen, a rearrangement occurs, resulting in the formation of 2-methyl-2-butene (B146552) as the major product.[4]
Experimental Protocols
Formation of Neopentylmagnesium Bromide (Grignard Reagent)
Objective: To prepare a solution of neopentylmagnesium bromide in tetrahydrofuran (B95107) (THF).
Materials:
-
Magnesium turnings
-
Neopentyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
500 mL three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Assemble the flame-dried 500 mL flask with a magnetic stirrer, reflux condenser, and dropping funnel under a stream of dry nitrogen.
-
Place the magnesium turnings in the flask.
-
Add 50 mL of anhydrous THF and a single crystal of iodine to the flask.
-
Dissolve the neopentyl bromide in 100 mL of anhydrous THF and place it in the dropping funnel.
-
Add approximately 15 mL of the neopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by cloudiness and gentle refluxing of the THF. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
Cool the solution to room temperature. The resulting gray-black solution is the Grignard reagent, ready for use or titration.
Williamson Ether Synthesis (Illustrative)
While neopentyl bromide is a poor substrate for direct SN2 reactions like the Williamson ether synthesis due to steric hindrance, this general protocol illustrates the procedure where a more suitable primary alkyl halide would be used.
Objective: To synthesize an ether via the Williamson ether synthesis.
Materials:
-
An alcohol (e.g., ethanol)
-
A strong base (e.g., sodium hydride)
-
A primary alkyl halide (e.g., ethyl bromide)
-
Anhydrous solvent (e.g., THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
-
Carefully add the strong base portion-wise to the solution to form the alkoxide.
-
Once the alkoxide formation is complete, add the primary alkyl halide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Applications in Industry
Neopentyl bromide is a key intermediate in several industrial applications:
-
Pharmaceuticals: The neopentyl group can be incorporated into drug molecules to enhance properties such as solubility, stability, and bioavailability.[1]
-
Agrochemicals: It is used in the synthesis of certain pesticides and herbicides.[1]
Conclusion
Neopentyl bromide presents a unique case study in organic chemistry where steric effects dominate its reactivity. While its direct substitution reactions are slow, it remains a valuable synthon, particularly for the introduction of the sterically demanding neopentyl group via Grignard reagents and for studying rearrangement mechanisms. A thorough understanding of its properties and reaction pathways is crucial for its effective utilization in research and industrial applications.
References
Spectroscopic Profile of 1-Bromo-2,2-dimethylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-2,2-dimethylpropane (also known as neopentyl bromide). The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.25 | Singlet | 2H | -CH₂-Br |
| ~1.05 | Singlet | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~45.5 | Primary (-CH₂) | -CH₂-Br |
| ~31.9 | Quaternary | -C(CH₃)₃ |
| ~27.2 | Primary (-CH₃) | -C(CH₃)₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958 - 2870 | Strong | C-H stretch (alkane) |
| 1478 | Medium | -CH₂- bend (scissoring) |
| 1395, 1367 | Medium | C-H bend (gem-dimethyl) |
| 1235 | Strong | C-C skeletal vibration |
| 660 - 560 | Strong | C-Br stretch |
Sample form: Neat liquid.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Assignment |
| 152 | Low | [M+2]⁺ (containing ⁸¹Br) |
| 150 | Low | [M]⁺ (containing ⁷⁹Br) |
| 93/95 | Low | [C₂H₄Br]⁺ |
| 71 | Moderate | [C₅H₁₁]⁺ (loss of Br) |
| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | Moderate | [C₃H₅]⁺ |
| 29 | Moderate | [C₂H₅]⁺ |
Ionization method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation :
-
For ¹H NMR, accurately weigh approximately 5-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1]
-
The solvent should contain tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[1]
-
Cap the NMR tube securely to prevent evaporation of the volatile sample.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Locking : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃.[1]
-
Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[1]
-
Tuning and Matching : The probe is tuned to the appropriate frequency for ¹H or ¹³C nuclei to maximize signal-to-noise.[1]
-
Acquisition :
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.
-
-
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
For a volatile liquid like this compound, a volatiles cover can be placed over the sample and crystal to minimize evaporation during the measurement.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction (via Gas Chromatography - GC) :
-
Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., ~1 mg/mL).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The GC oven temperature program should be set to ensure separation from any impurities and the solvent. An initial temperature of 40-50°C held for 1-2 minutes, followed by a ramp to a higher temperature (e.g., 150°C) at 10-20°C/min is a typical starting point.
-
A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for this compound.
-
-
Mass Spectrometer Setup and Data Acquisition :
-
The mass spectrometer is operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.
-
The ion source and transfer line temperatures should be maintained at approximately 230°C and 280°C, respectively, to prevent condensation.
-
Data is acquired in full scan mode over a mass range of m/z 15 to 200 to detect the molecular ion and all relevant fragment ions.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
References
Synthesis and Purification of 1-Bromo-2,2-dimethylpropane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is a key organobromine compound utilized as a building block and alkylating agent in organic synthesis. Its sterically hindered neopentyl group makes it a valuable synthon for introducing the bulky 2,2-dimethylpropyl moiety into molecules, a common strategy in medicinal chemistry to enhance metabolic stability or modulate biological activity.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols, and comprehensive purification methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.
| Property | Value | Reference |
| CAS Number | 630-17-1 | [3] |
| Molecular Formula | C₅H₁₁Br | [3] |
| Molecular Weight | 151.04 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 105-106 °C at 767 mmHg | [4] |
| Density | 1.199 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.436 | [4] |
| Solubility | Soluble in ethanol, ether, acetone, and benzene. Insoluble in water. | [4] |
Synthesis of this compound
The synthesis of this compound is challenging due to the steric hindrance of the neopentyl group, which renders it resistant to standard Sₙ2 reactions, and the propensity of the corresponding carbocation to undergo rearrangement in Sₙ1-type reactions.[5] This section details the most common synthetic approaches.
Synthesis from Neopentyl Alcohol
The direct conversion of neopentyl alcohol to neopentyl bromide is a common route, though reaction conditions must be carefully controlled to avoid the formation of rearranged products.
The reaction of neopentyl alcohol with hydrobromic acid can proceed, but often leads to the formation of 2-bromo-2-methylbutane (B1582447) as the major product due to a carbocation rearrangement (a Wagner-Meerwein shift).[6][7][8]
Reaction: (CH₃)₃CCH₂OH + HBr → (CH₃)₂C(Br)CH₂CH₃ + H₂O
Phosphorus tribromide is a milder reagent for converting primary alcohols to alkyl bromides and can favor the desired substitution product over rearrangement.[5][9] However, the sterically hindered nature of neopentyl alcohol can still make this reaction slow.[5]
Reaction: 3(CH₃)₃CCH₂OH + PBr₃ → 3(CH₃)₃CCH₂Br + H₃PO₃
Hunsdiecker Reaction
The Hunsdiecker reaction provides an alternative route that avoids the direct use of neopentyl alcohol as a starting material. This reaction involves the decarboxylative bromination of the silver salt of 3,3-dimethylbutanoic acid.[5][10][11][12]
Reaction: (CH₃)₃CCH₂COOAg + Br₂ → (CH₃)₃CCH₂Br + AgBr + CO₂
Synthesis via a Grignard Reagent
This method involves the formation of a neopentyl Grignard reagent from a suitable neopentyl halide (e.g., neopentyl chloride) followed by reaction with a bromine source. A more direct approach starts from neopentylmercuric chloride.
Reaction with Bromine: (CH₃)₃CCH₂MgCl + Br₂ → (CH₃)₃CCH₂Br + MgClBr
Summary of Synthetic Methods
| Synthesis Method | Starting Material | Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| From Neopentyl Alcohol | Neopentyl Alcohol | HBr | Low (for desired product) | Low (due to rearrangement) | Readily available starting material. | Significant rearrangement to 2-bromo-2-methylbutane.[6][8] |
| From Neopentyl Alcohol | Neopentyl Alcohol | PBr₃ | Moderate | Moderate to High | Minimizes rearrangement compared to HBr.[9] | Reaction can be slow due to steric hindrance.[5] |
| Hunsdiecker Reaction | 3,3-Dimethylbutanoic Acid | AgNO₃, Br₂ | Good | Good | Avoids carbocation rearrangements. | Requires preparation of the silver salt; silver salts can be expensive.[10][12] |
| From Neopentylmercuric Chloride | Neopentyl Chloride | Mg, HgCl₂, Br₂ | 74% | High | High yield and purity without rearrangement. | Use of highly toxic mercury compounds. |
Detailed Experimental Protocols
Protocol 1: Synthesis from Neopentyl Alcohol using Phosphorus Tribromide (PBr₃)
This protocol is adapted from general procedures for the conversion of primary alcohols to alkyl bromides using PBr₃.[9]
Materials:
-
Neopentyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve neopentyl alcohol in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture over ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Hunsdiecker Reaction
This protocol is a generalized procedure for the Hunsdiecker reaction.[10][11][12]
Materials:
-
3,3-Dimethylbutanoic acid
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Preparation of Silver 3,3-dimethylbutanoate:
-
Neutralize 3,3-dimethylbutanoic acid with an aqueous solution of sodium hydroxide.
-
Add a solution of silver nitrate to precipitate the silver salt.
-
Filter the silver 3,3-dimethylbutanoate, wash it with water and then acetone, and dry it thoroughly under vacuum.
-
-
Bromination:
-
Suspend the dry silver salt in anhydrous carbon tetrachloride in a flask protected from light.
-
Slowly add a solution of bromine in carbon tetrachloride to the stirred suspension.
-
Gently reflux the mixture until the evolution of carbon dioxide ceases and the color of bromine disappears.
-
-
Work-up:
-
Filter the reaction mixture to remove silver bromide.
-
Wash the filtrate with a sodium bisulfite solution to remove any unreacted bromine, then with water, and finally with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Remove the solvent by distillation to yield the crude product.
-
Purification of this compound
Purification is critical to remove unreacted starting materials, reagents, and byproducts.
Extractive Work-up and Washing
Following synthesis, an initial purification is performed by washing the crude product.[13][14][15][16]
Procedure:
-
The crude reaction mixture is typically diluted with an immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed sequentially with:
-
Water: To remove water-soluble impurities.
-
Saturated sodium bicarbonate solution: To neutralize any acidic byproducts.
-
Brine: To reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
The organic layer is then dried over an anhydrous drying agent like magnesium sulfate or calcium chloride.
Fractional Distillation
Fractional distillation is the most effective method for purifying this compound to a high degree of purity, separating it from any remaining impurities with different boiling points.[17][18][19][20]
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Place the crude this compound in the distillation flask with boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at the boiling point of this compound (105-106 °C at atmospheric pressure).
Purity Analysis
The purity of the synthesized this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[21][22][23][24][25] A typical GC-MS analysis would confirm the identity of the product by its mass spectrum and determine its purity by the relative peak area.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between starting materials and synthesis methods for this compound.
References
- 1. Hunsdiecker Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 630-17-1 [chemicalbook.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. brainly.com [brainly.com]
- 7. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]
- 8. allen.in [allen.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]
- 11. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Workup [chem.rochester.edu]
- 17. Purification [chem.rochester.edu]
- 18. chembam.com [chembam.com]
- 19. vlab.amrita.edu [vlab.amrita.edu]
- 20. How To [chem.rochester.edu]
- 21. agilent.com [agilent.com]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
- 24. Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
The Enigmatic Reactivity of Neopentyl Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neopentyl bromide, or 1-bromo-2,2-dimethylpropane, presents a fascinating case study in chemical reactivity, often defying the standard predictive models for nucleophilic substitution and elimination reactions. Its unique sterically hindered structure profoundly influences its reaction pathways, making it a subject of significant interest in organic synthesis and mechanistic studies. This technical guide provides an in-depth exploration of the chemical reactivity of neopentyl bromide under a variety of conditions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Executive Summary
Neopentyl bromide is a primary alkyl halide that exhibits unusually slow reaction rates in both S(_N)1 and S(_N)2 reactions. The extreme steric hindrance imposed by the adjacent quaternary carbon atom effectively shields the α-carbon from backside attack, dramatically impeding the S(_N)2 pathway. Concurrently, the formation of a highly unstable primary carbocation disfavors the S(_N)1 mechanism. Consequently, when substitution or elimination reactions do occur, they often proceed through alternative pathways involving carbocation rearrangements, leading to products with a rearranged carbon skeleton. This guide will dissect these competing pathways, providing a clear framework for predicting and controlling the outcomes of reactions involving this challenging substrate.
Nucleophilic Substitution Reactions: A Tale of Two Hindered Pathways
The S(_N)2 Reaction: A Near Standstill
The bimolecular nucleophilic substitution (S(_N)2) reaction is notoriously slow for neopentyl bromide. The bulky tert-butyl group adjacent to the reaction center creates a high energy barrier for the requisite backside attack of a nucleophile.
Table 1: Comparative S(_N)2 Reaction Rates with Sodium Ethoxide in Ethanol (B145695)
| Substrate | Relative Rate |
| Benzyl chloride | 1 |
| Benzyl bromide | 1.5 |
| Ethyl bromide | 6 |
| Neopentyl bromide | 0.00002 |
Data sourced from Morrison and Boyd, 1st edition.[1]
This dramatic rate difference highlights the profound impact of steric hindrance. Computational studies have calculated the free energy barrier for the S(N)2 reaction of neopentyl bromide to be significantly higher than that of less hindered alkyl halides like methyl bromide.[2]
Table 2: Calculated Free Energy of Activation for S(_N)2 Reactions (in methanol)
| Substrate | Free Energy of Activation (kcal/mol) |
| Methyl bromide | 20.8 |
| Neopentyl bromide | 30.2 |
Data from computational modeling.[3][2]
The effect of the leaving group on the S(_N)2 reactivity of neopentyl derivatives has also been investigated. While typically sulfonate esters are better leaving groups than halides, in the sterically congested neopentyl system, iodide and bromide are significantly more reactive than p-toluenesulfonate.
Table 3: Rate Constants for the Reaction of Neopentyl Derivatives with Sodium Azide (B81097) in DMSO at 100 °C
| Substrate | Leaving Group | Rate Constant (k) x 10⁻⁵ (s⁻¹) | Relative Rate |
| Neopentyl Iodide | I | 11.5 | 1.00 |
| Neopentyl Bromide | Br | 5.8 | 0.50 |
| Neopentyl p-Toluenesulfonate | OTs | 1.0 | 0.09 |
| Neopentyl Chloride | Cl | 0.2 | 0.02 |
The S(_N)1 Reaction: The Rearrangement Imperative
The unimolecular nucleophilic substitution (S(_N)1) pathway is also disfavored for neopentyl bromide due to the formation of a highly unstable primary carbocation. However, under solvolytic conditions (e.g., in ethanol or water), S(_N)1-type reactions can occur, but they are almost always accompanied by a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement dictates the structure of the final substitution products.
For instance, the solvolysis of neopentyl bromide in ethanol does not yield neopentyl ethyl ether. Instead, the major product is 2-ethoxy-2-methylbutane, the result of the ethoxide nucleophile attacking the rearranged tertiary carbocation.[4][5] Similarly, hydrolysis in water produces 2-methyl-2-butanol.[6][7]
Caption: S(_N)1 pathway for neopentyl bromide involving carbocation rearrangement.
Elimination Reactions: A Consequence of Substitution's Sluggishness
Given the slow rates of substitution, elimination reactions become competitive, particularly in the presence of strong, bulky bases and at higher temperatures.
The E2 Reaction: An Uphill Battle
The bimolecular elimination (E2) reaction, which requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group, is sterically hindered in neopentyl bromide. The bulky tert-butyl group can obstruct the approach of a base to the β-hydrogens. However, with very strong and bulky bases like potassium tert-butoxide, elimination can be forced, though it may still be slow.
The E1 Reaction: A Familiar Rearrangement
Similar to the S(_N)1 reaction, the unimolecular elimination (E1) pathway proceeds through a carbocation intermediate. Consequently, rearrangement is a dominant feature. When neopentyl bromide is heated with a less hindered, strong base in a polar solvent, such as alcoholic potassium hydroxide (B78521), the major elimination product is 2-methyl-2-butene.[1][8][9][10] This product arises from the deprotonation of the rearranged tertiary carbocation.
Caption: E1 pathway for neopentyl bromide leading to a rearranged alkene.
Experimental Protocols
Synthesis of Neopentyl Iodide from Neopentyl Alcohol
This procedure, adapted from Organic Syntheses, details a method for preparing a neopentyl halide, which can be analogous to the synthesis of neopentyl bromide.[11]
Materials:
-
Triphenyl phosphite
-
Neopentyl alcohol
-
Methyl iodide
-
Water
-
1 N Sodium hydroxide
-
Calcium chloride
Procedure:
-
In a 500-mL, two-necked, round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, charge 136 g (0.439 mole) of triphenyl phosphite, 35.2 g (0.400 mole) of neopentyl alcohol, and 85 g (0.60 mole) of methyl iodide.
-
Heat the mixture to a gentle reflux. Adjust the heating to maintain reflux as the reaction proceeds.
-
After the reflux rate diminishes, distill the reaction mixture under reduced pressure through a Vigreux column.
-
Collect the fraction boiling below 65°C (50 mm).
-
Wash the collected fraction with 50 mL of water, followed by 50-mL portions of cold 1 N sodium hydroxide until the washings are no longer phenolic.
-
Wash the product again with 50 mL of water.
-
Dry the product over anhydrous calcium chloride and redistill to yield neopentyl iodide.
Kinetic Analysis of Neopentyl Bromide with Sodium Azide via NMR Spectroscopy
This generalized protocol is based on the methodology for determining the rate constants of neopentyl derivatives.
Objective: To determine the pseudo-first-order rate constant for the reaction of neopentyl bromide with sodium azide.
Materials:
-
Neopentyl bromide
-
Sodium azide
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
Thermostated NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of sodium azide in DMSO-d₆ of a known concentration. In an NMR tube, dissolve a precise amount of neopentyl bromide in a known volume of the sodium azide stock solution.
-
NMR Data Acquisition: Place the NMR tube in a thermostated NMR spectrometer set to a specific temperature (e.g., 100 °C). Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Determine the concentration of neopentyl bromide at each time point by integrating a characteristic peak (e.g., the -CH₂Br signal).
-
Plot the natural logarithm of the concentration of neopentyl bromide versus time.
-
The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Caption: Workflow for kinetic analysis of neopentyl bromide reaction using NMR.
Conclusion
The chemical reactivity of neopentyl bromide is a clear demonstration of the critical role that steric factors and carbocation stability play in determining reaction pathways. Its pronounced resistance to standard S(_N)2 and S(_N)1 mechanisms necessitates a nuanced understanding of rearrangement and elimination pathways. For synthetic chemists, this means that direct substitution at the neopentyl carbon is often challenging and may require unconventional approaches or acceptance of rearranged products. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to navigate the complexities of this unique alkyl halide and to design more effective synthetic strategies.
References
- 1. quora.com [quora.com]
- 2. rzepa.net [rzepa.net]
- 3. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. brainly.in [brainly.in]
- 5. Reaction between neopentyl bromide and ethanol gives 2-ethoxy-2methylbutane as the major products because [infinitylearn.com]
- 6. youtube.com [youtube.com]
- 7. Solved 3. Neopentyl bromide undergoes solvolysis in water | Chegg.com [chegg.com]
- 8. Neopentyl bromide is heated with an alcoholic `KOH` solution. The major alkene formed is [allen.in]
- 9. Mechanism of Potassium tert-Butoxide-Catalyzed Ketones Hydrogenation in the Solution Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Steric hindrance effects of the neopentyl group in substitution reactions
An In-depth Technical Guide on the Steric Hindrance Effects of the Neopentyl Group in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neopentyl group, systematically named 2,2-dimethylpropyl, is a bulky alkyl substituent characterized by a quaternary carbon atom adjacent to the reaction center. This unique structural feature imparts significant steric hindrance, profoundly influencing the pathways and rates of nucleophilic substitution reactions.[1][2] For researchers in organic synthesis and drug development, understanding the distinct reactivity of neopentyl-containing substrates is critical. The group's steric bulk can be strategically employed to enhance molecular stability, direct reaction selectivity, or act as a protecting group.[1] However, it also presents formidable challenges, often rendering substrates unreactive under standard SN2 conditions and promoting skeletal rearrangements in SN1 pathways. This guide provides a detailed technical examination of these effects, supported by quantitative data, experimental methodologies, and mechanistic diagrams.
The Neopentyl Group in SN2 Reactions: A Case of Extreme Steric Hindrance
The bimolecular nucleophilic substitution (SN2) reaction is defined by a concerted mechanism requiring the nucleophile to approach the electrophilic carbon from the backside, opposite to the leaving group. The steric profile of the substrate is, therefore, the most critical factor governing the reaction rate. While neopentyl halides are primary alkyl halides, their reactivity starkly deviates from typical primary substrates.
The extreme steric bulk of the adjacent tert-butyl group effectively shields the electrophilic carbon, preventing the requisite backside attack by the nucleophile.[3][4][5] This steric obstruction raises the energy of the transition state so significantly that the SN2 pathway is kinetically inhibited.[6] Consequently, for all practical purposes, neopentyl substrates are considered inert to SN2 reactions.[7]
Quantitative comparisons reveal the dramatic extent of this inhibition. For instance, the rate of SN2 reaction for neopentyl bromide is approximately 100,000 times slower than that of propyl bromide under similar conditions.[7][8]
The Neopentyl Group in SN1 Reactions: The Wagner-Meerwein Rearrangement
Under conditions that favor a unimolecular (SN1) mechanism, such as in polar protic solvents with non-basic nucleophiles, neopentyl substrates exhibit characteristic and fascinating reactivity. The reaction is initiated by the slow, rate-determining departure of the leaving group to form a primary carbocation.[9][10]
Primary carbocations are highly unstable. In the neopentyl system, this instability is immediately resolved through a rapid 1,2-alkyl shift, specifically a 1,2-methyl shift.[9] This process, known as the Wagner-Meerwein rearrangement, involves the migration of an adjacent methyl group with its bonding pair of electrons to the carbocationic center.[11][12][13] The result is the transformation of the unstable primary carbocation into a much more stable tertiary carbocation.[9][14]
This rearranged tertiary carbocation is then rapidly trapped by the nucleophile (or solvent) to yield the final substitution product, or it can undergo elimination (E1) to form an alkene.[10][14] A key consequence is that the direct, unrearranged substitution product (neopentyl alcohol, for example) is typically not observed, or is only a minor byproduct.[9][15] For instance, the solvolysis of neopentyl bromide in wet formic acid yields 2-methyl-2-butanol, a rearranged product, at a rate comparable to the solvolysis of ethyl bromide.[9]
Quantitative Data Presentation
The reactivity of neopentyl systems is highly dependent on the leaving group and reaction conditions. Recent studies on neopentyl-like structures have provided valuable kinetic data.
Table 1: Comparative SN2 Reaction Rates
| Substrate | Relative Rate (vs. n-Propyl Bromide) | Reaction |
| n-Propyl Bromide | 1 | SN2 |
| Neopentyl Bromide | ~1 x 10-5 | SN2 |
| Data reflects the profound steric hindrance of the neopentyl group in SN2 reactions.[7][8] |
Table 2: Leaving Group Effects in Nucleophilic Substitution of 1,1,1-tris(X-methyl)ethane with Azide
| Leaving Group (X) | Rate Constant (k) x 10-5 [mol-1 dm3 s-1] | Reaction Conditions |
| Trifluoromethanesulfonate (TfO) | Very High (not quantified) | NaN3 in DMSO-d6, 100 °C |
| Iodide (I) | 670 | NaN3 in DMSO-d6, 100 °C |
| Bromide (Br) | Not Reported | NaN3 in DMSO-d6, 100 °C |
| p-Toluenesulfonate (TsO) | 120 | NaN3 in DMSO-d6, 100 °C |
| Methanesulfonate (MsO) | Not Reported | NaN3 in DMSO-d6, 100 °C |
| Chloride (Cl) | Very Low | NaN3 in DMSO-d6, 100 °C |
| This data from Časar et al. (2022) on a neopentyl-like skeleton shows an unusual reactivity order, where iodide is a significantly better leaving group than tosylate, contrary to typical trends. This highlights the complex interplay of steric and electronic factors in these hindered systems.[8][16] |
Experimental Protocols
Protocol 1: Synthesis of Neopentyl Tosylate
This protocol describes the conversion of neopentyl alcohol to neopentyl tosylate, a common substrate for studying substitution reactions.[15]
Materials:
-
Neopentyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve neopentyl alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is incomplete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude neopentyl tosylate by recrystallization or column chromatography.
Protocol 2: Kinetic Analysis of Neopentyl Substrate Solvolysis
This protocol provides a general workflow for determining the rate of a solvolysis (SN1) reaction.[16][17]
Objective: To determine the first-order rate constant (k) for the solvolysis of a neopentyl substrate (e.g., neopentyl tosylate) in a given solvent (e.g., 80% ethanol).
Procedure:
-
Solution Preparation: Prepare a stock solution of the neopentyl substrate of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Reaction Initiation: Place the solution in a thermostated bath set to the desired reaction temperature (e.g., 45.0 °C). Start a timer (t=0).
-
Aliquoting: At regular, recorded time intervals, withdraw an aliquot (e.g., 5.0 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a solvent that stops the reaction, often ice-cold.
-
Analysis: Determine the concentration of the remaining neopentyl substrate or the formed acid byproduct in each quenched aliquot. Titration of the formed acid (e.g., TsOH) with a standardized base (e.g., NaOH) is a common method.
-
Data Processing: Plot the natural logarithm of the concentration of the neopentyl substrate (ln[Substrate]) versus time (t).
-
Rate Constant Determination: The plot should yield a straight line. The rate constant (k) is the negative of the slope of this line (k = -slope).
Implications for Drug Development
The unique properties of the neopentyl group are not merely academic curiosities; they have practical applications in medicinal chemistry and drug design.[1]
-
Metabolic Stability: The sterically hindered nature of the neopentyl group and its lack of α-hydrogens can prevent metabolic degradation at that position (e.g., by cytochrome P450 enzymes), potentially increasing a drug's half-life.
-
Conformational Locking: The bulk of the group can restrict bond rotation, locking a molecule into a specific, biologically active conformation, which can enhance binding affinity to a target receptor or enzyme.[1]
-
Modulating Physical Properties: Incorporating a neopentyl group can alter a compound's lipophilicity and solubility, which are key parameters in determining its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]
Conclusion
The neopentyl group exerts a profound and dichotomous influence on nucleophilic substitution reactions. Its formidable steric bulk effectively shuts down the SN2 pathway, a crucial consideration for synthetic planning. Conversely, under SN1 conditions, it facilitates a rapid Wagner-Meerwein rearrangement, leading exclusively to skeletally reorganized products. This predictable yet often unavoidable rearrangement presents both a challenge and an opportunity in molecular design. For professionals in drug development and chemical research, a thorough understanding of these steric effects is essential for designing synthetic routes, predicting reaction outcomes, and rationally engineering molecules with desired stability and conformational properties.
References
- 1. fiveable.me [fiveable.me]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wagner 1 | PPT [slideshare.net]
- 12. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Navigating the Reaction Labyrinth: A Technical Guide to the SN1 and SN2 Limitations of 1-Bromo-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2,2-dimethylpropane, commonly known as neopentyl bromide, presents a classic yet intricate case study in the field of nucleophilic substitution reactions. Its unique structural architecture, characterized by a primary alkyl halide with a sterically demanding quaternary β-carbon, imposes significant constraints on both bimolecular (SN2) and unimolecular (SN1) substitution pathways. This technical guide provides an in-depth analysis of these limitations, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a comprehensive resource for researchers in organic synthesis and drug development. Understanding the reactivity, or lack thereof, of sterically hindered substrates like neopentyl bromide is crucial for predicting reaction outcomes, designing synthetic routes, and developing novel chemical entities.
Introduction: The Challenge of the Neopentyl Group
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, pivotal for the construction of a vast array of molecules, including active pharmaceutical ingredients. The predictability of these reactions typically follows well-established principles based on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. However, this compound serves as a prime example of how extreme steric hindrance can override conventional reactivity patterns for primary alkyl halides, leading to exceptionally slow reaction rates for both SN1 and SN2 mechanisms.
The SN2 Reaction: A Path Blocked by Steric Hindrance
The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of this reaction is highly sensitive to steric hindrance at the reaction center. In the case of this compound, the bulky tert-butyl group at the β-position effectively shields the α-carbon from backside attack by a nucleophile.[1][2][3] This steric congestion in the transition state drastically increases the activation energy, rendering the SN2 reaction extremely slow.[1][2] In fact, under typical SN2 conditions, neopentyl bromide is often considered to be practically inert.
Quantitative Data: Relative Reaction Rates
The profound impact of steric hindrance on the SN2 reactivity of this compound is evident when comparing its reaction rate to that of less hindered primary alkyl halides.
| Alkyl Halide | Substrate Type | Relative Rate of SN2 Reaction (with I⁻ in acetone) |
| Methyl bromide | Methyl | ~3,000,000 |
| Ethyl bromide | Primary | ~100,000 |
| n-Propyl bromide | Primary | ~40,000 |
| 1-Bromobutane | Primary | ~40,000 |
| This compound | Primary (Neopentyl) | ~1 |
| 2-Bromopropane | Secondary | ~2,500 |
| 2-Bromo-2-methylpropane | Tertiary | ~1 |
Note: Data is compiled and normalized from various organic chemistry resources for illustrative comparison.
Mechanistic Visualization: The Sterically Hindered SN2 Pathway
The following diagram illustrates the steric clash that prevents the nucleophile from accessing the electrophilic carbon for a backside attack in this compound.
Caption: Steric hindrance from the bulky tert-butyl group in this compound preventing backside nucleophilic attack in an SN2 reaction.
The SN1 Reaction: The Unfavorable Primary Carbocation and Subsequent Rearrangement
The SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate. This compound, being a primary alkyl halide, would need to form a highly unstable primary carbocation, which is energetically unfavorable.
However, under forcing conditions (e.g., solvolysis in a polar protic solvent with heating), a reaction can occur. The initially formed (or forming) primary carbocation rapidly rearranges to a much more stable tertiary carbocation via a 1,2-methyl shift. This rearrangement is often so fast that it is considered to be concerted with the departure of the leaving group, a phenomenon known as neighboring group participation or anchimeric assistance. The subsequent capture of the tertiary carbocation by the solvent (nucleophile) leads to the formation of rearranged products.
Quantitative Data: Relative Solvolysis Rates
The solvolysis of this compound proceeds slowly and yields rearranged products, highlighting the inefficiency of the direct SN1 pathway and the dominance of the rearrangement pathway.
| Alkyl Halide | Substrate Type | Relative Rate of Solvolysis (in 80% Ethanol at 25°C) | Major Substitution Product(s) |
| Ethyl bromide | Primary | 1 | Ethanol |
| 2-Bromopropane | Secondary | 1.7 | Isopropyl alcohol |
| This compound | Primary (Neopentyl) | 0.03 | 2-Methyl-2-butanol (B152257), 2-Ethoxy-2-methylbutane |
| 2-Bromo-2-methylpropane | Tertiary | 1,200,000 | tert-Butanol, tert-Butyl ethyl ether |
Data adapted from various sources on relative solvolysis rates.
Mechanistic Visualization: The SN1 Pathway with Carbocation Rearrangement
The following diagram illustrates the SN1 reaction of this compound, showcasing the formation of the unstable primary carbocation and its rapid rearrangement to a stable tertiary carbocation, which then leads to the final products.
Caption: The SN1 reaction pathway for this compound, illustrating the key carbocation rearrangement step.
Experimental Protocols
Experiment 1: Qualitative Comparison of SN2 Reaction Rates
Objective: To visually demonstrate the extremely slow rate of the SN2 reaction of this compound compared to a less hindered primary alkyl halide.
Materials:
-
1-Bromobutane
-
This compound
-
15% (w/v) solution of sodium iodide in anhydrous acetone (B3395972)
-
Test tubes and rack
-
Pipettes
-
Water bath (optional)
Procedure:
-
Label two clean, dry test tubes as 'A' and 'B'.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To test tube 'A', add 5 drops of 1-bromobutane.
-
To test tube 'B', add 5 drops of this compound.
-
Stopper and shake both tubes to ensure thorough mixing.
-
Observe the tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time taken for a precipitate to appear in each tube. If no reaction is observed at room temperature after 15-20 minutes, the tubes can be gently warmed in a water bath (~50°C) to facilitate the reaction, though this compound is expected to remain unreactive or react extremely slowly.
Expected Outcome: A precipitate of NaBr will form relatively quickly in the test tube containing 1-bromobutane, indicating a successful SN2 reaction. In contrast, the test tube with this compound will show little to no precipitate, even after an extended period, visually confirming its very low reactivity in SN2 reactions.
Experiment 2: Solvolysis (SN1) of this compound and Product Analysis
Objective: To perform the solvolysis of this compound and identify the rearranged products using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
80:20 ethanol:water solution
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS instrument
Procedure:
-
Set up a reflux apparatus with a 100 mL round-bottom flask.
-
Add 50 mL of the 80:20 ethanol:water solution to the flask.
-
Add 5 mL of this compound to the flask.
-
Heat the mixture to a gentle reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if appropriate standards are available.
-
After the reaction is complete (or after a prolonged period), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of water.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried solution and carefully evaporate the solvent.
-
Analyze the resulting product mixture by GC-MS to identify the components.
Expected Outcome: The GC-MS analysis is expected to show the major products as 2-methyl-2-butanol and 2-ethoxy-2-methylbutane, the rearranged substitution products. Little to no 2,2-dimethyl-1-propanol (the direct substitution product) should be observed, confirming the prevalence of the carbocation rearrangement. Elimination products, such as 2-methyl-2-butene (B146552) and 2-methyl-1-butene, may also be present.
Conclusion
This compound stands as a quintessential example of a substrate where steric and electronic factors conspire to dramatically inhibit both SN1 and SN2 reaction pathways. The severe steric hindrance imposed by the neopentyl group effectively shuts down the SN2 mechanism. While an SN1 reaction can be forced under solvolytic conditions, it does not proceed through a direct substitution but is instead dominated by a rapid carbocation rearrangement to form more stable intermediates, leading to a mixture of rearranged products. A thorough understanding of these limitations is paramount for chemists in research and development, as it informs the design of synthetic strategies and helps in predicting the outcomes of reactions involving sterically encumbered molecules. The principles demonstrated by the unique reactivity of this compound are broadly applicable and serve as a critical reminder of the intricate interplay of factors that govern chemical reactivity.
References
Carbocation Rearrangement in the Solvolysis of Neopentyl Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solvolysis of neopentyl bromide serves as a classic and instructive case study in physical organic chemistry, vividly illustrating the principles of carbocation rearrangement. Despite being a primary alkyl halide, its reactivity pattern deviates significantly from typical SN2 pathways due to profound steric hindrance. Instead, under solvolytic conditions, it undergoes a slow SN1-type reaction characterized by a Wagner-Meerwein rearrangement, leading to the formation of rearranged products. This guide provides a comprehensive examination of the core principles governing this reaction, including its mechanism, kinetics, and the experimental methodologies used for its investigation. Quantitative data, where available, is presented to offer a comparative analysis of its reactivity.
Introduction
Neopentyl bromide ((CH₃)₃CCH₂Br) presents a unique structural motif where a primary carbon is bonded to a bulky tert-butyl group. This steric impediment drastically retards the rate of bimolecular nucleophilic substitution (SN2), a reaction pathway common for primary alkyl halides. Consequently, under conditions favoring unimolecular reactions, such as in polar protic solvents, the solvolysis of neopentyl bromide proceeds through a carbocationic intermediate. However, the initially formed primary neopentyl carbocation is highly unstable and readily rearranges to a more stable tertiary carbocation via a 1,2-methyl shift. This rearrangement dictates the product distribution, yielding exclusively rearranged alcohols, ethers, or alkenes, with the direct substitution product, neopentyl alcohol, being notably absent.[1] Understanding the dynamics of this rearrangement is crucial for predicting reaction outcomes and designing synthetic pathways involving sterically hindered substrates.
The Reaction Mechanism
The solvolysis of neopentyl bromide is a multi-step process that epitomizes the Wagner-Meerwein rearrangement. The overarching pathway involves the initial ionization of the substrate, followed by the migration of a methyl group, and finally, nucleophilic capture by the solvent or elimination to form an alkene.
Step 1: Formation of the Primary Carbocation
The reaction is initiated by the slow, rate-determining departure of the bromide leaving group, facilitated by the ionizing power of the polar solvent. This step results in the formation of a highly unstable primary carbocation.
Step 2: The 1,2-Methyl Shift (Wagner-Meerwein Rearrangement)
The nascent primary neopentyl carbocation undergoes a rapid and irreversible 1,2-methyl shift. In this concerted step, a methyl group migrates with its bonding pair of electrons from the adjacent quaternary carbon to the electron-deficient primary carbon. The driving force for this rearrangement is the formation of a significantly more stable tertiary carbocation (the tert-pentyl or tert-amyl cation).
Step 3: Nucleophilic Attack and Elimination
The stable tertiary carbocation is then rapidly attacked by a solvent molecule (the nucleophile, e.g., water, ethanol, acetic acid) to form a protonated substitution product. Subsequent deprotonation yields the final rearranged alcohol or ether. Alternatively, the carbocation can undergo elimination (E1) by losing a proton from an adjacent carbon, leading to the formation of alkenes, with the most substituted alkene (Zaitsev's rule) being the major product. The reaction of neopentyl bromide with alcoholic potassium hydroxide (B78521), for instance, yields primarily 2-methyl-2-butene.[2][3][4]
Below is a Graphviz diagram illustrating the solvolysis pathway of neopentyl bromide.
Quantitative Data
Comparative SN2 Reaction Rates
The steric hindrance of the neopentyl group dramatically slows SN2 reactions.
| Substrate | Relative Rate (vs. Methyl Bromide) |
| Methyl Bromide | 1 |
| Ethyl Bromide | 1.3 x 10⁻¹ |
| Isopropyl Bromide | 2.5 x 10⁻³ |
| Neopentyl Bromide | ~3 x 10⁻⁷ [5] |
Table 1: Relative rates of SN2 reaction with a given nucleophile. The data for neopentyl bromide highlights the profound steric effect.
Solvolysis Data of Related Neopentyl Systems
While specific kinetic data for neopentyl bromide across a range of solvents is sparse, studies on neopentyl chloroformate and neopentyl tosylate offer analogous insights.
| Solvent | Rate Constant (k) for Neopentyl Chloroformate (s⁻¹) at 45.0 °C |
| 100% Ethanol | 1.15 x 10⁻⁵ |
| 90% Ethanol | 2.59 x 10⁻⁵ |
| 80% Ethanol | 4.90 x 10⁻⁵ |
| 100% Methanol | 2.51 x 10⁻⁵ |
| 50% Acetone | 1.10 x 10⁻⁵ |
| Acetic Acid | 2.00 x 10⁻⁶ |
| Formic Acid | 1.17 x 10⁻⁴ |
Table 2: Specific rates of solvolysis of neopentyl chloroformate at 45.0 °C in various solvents.[6] This data illustrates the influence of solvent polarity and nucleophilicity on a neopentyl system.
Product Distribution
Under SN1 conditions, the product distribution is dominated by rearranged products. For example, the solvolysis of neopentyl bromide in water yields exclusively 2-methyl-2-butanol (B152257) and 2-methyl-2-butene, with no detectable amount of neopentyl alcohol.[1]
| Reaction | Major Product | Minor Product(s) |
| Solvolysis in Water | 2-Methyl-2-butanol | 2-Methyl-1-butene, 2-Methyl-2-butene |
| Reaction with alcoholic KOH | 2-Methyl-2-butene | 2-Methyl-1-butene |
Table 3: Predominant products from the reaction of neopentyl bromide under different conditions.
Experimental Protocols
Investigating the solvolysis of neopentyl bromide involves monitoring the reaction kinetics and analyzing the product distribution.
Kinetic Analysis of Solvolysis
The rate of solvolysis can be determined by monitoring the production of hydrobromic acid (HBr) over time.
Objective: To determine the first-order rate constant for the solvolysis of neopentyl bromide in a given solvent system (e.g., 80% ethanol/20% water).
Materials:
-
Neopentyl bromide
-
Solvent (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of neopentyl bromide in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution in a reaction flask and equilibrate it in the constant temperature bath.
-
Add a few drops of the indicator to the solution.
-
At time zero, start the reaction and simultaneously begin titrating the solution with the standardized NaOH solution. The goal is to maintain the solution at the indicator's endpoint (neutral pH).
-
Record the volume of NaOH added at regular time intervals.
-
The rate of reaction can be determined from the rate of consumption of NaOH.
-
The first-order rate constant (k) can be calculated by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line will be -k.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile products of the solvolysis reaction.
Objective: To identify and quantify the products of the solvolysis of neopentyl bromide.
Materials:
-
Reaction mixture from the solvolysis of neopentyl bromide
-
Internal standard (e.g., a non-reactive alkane)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS instrument with a suitable capillary column (e.g., a non-polar or mid-polar column)
Procedure:
-
After the solvolysis reaction has proceeded for a desired amount of time (or to completion), quench the reaction by cooling it in an ice bath.
-
Add a known amount of an internal standard to the reaction mixture.
-
Extract the organic products from the aqueous/alcoholic solvent using diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the organic extract by GC-MS.
-
The components of the mixture will be separated based on their boiling points and polarity on the GC column and then detected by the mass spectrometer.
-
Identify the products by comparing their mass spectra to a library of known spectra.
-
Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram and correcting for the response factor of the detector using the internal standard.
Below is a Graphviz diagram outlining the experimental workflow for studying the solvolysis of neopentyl bromide.
Conclusion
The solvolysis of neopentyl bromide is a cornerstone example of sterically controlled reactivity and carbocation rearrangement. The extreme hindrance to the SN2 pathway forces the reaction into a slow SN1 manifold, where the instability of the initial primary carbocation drives a rapid and efficient Wagner-Meerwein rearrangement. This leads to the exclusive formation of rearranged substitution and elimination products. The study of this reaction provides valuable insights for researchers and drug development professionals dealing with sterically demanding substrates, emphasizing the importance of considering alternative reaction pathways and the potential for skeletal rearrangements in the design of synthetic routes. The experimental protocols outlined provide a framework for the quantitative investigation of such systems.
References
- 1. Solved 3. Neopentyl bromide undergoes solvolysis in water | Chegg.com [chegg.com]
- 2. Neopentyl bromide is heated with an alcoholic `KOH` solution. The major alkene formed is [allen.in]
- 3. The dehydrohalogenation of neopentyl bromide with alcoholic class 11 chemistry NEET [vedantu.com]
- 4. The dehydrohalogenation of neopentyl bromide with alcoholic KOH mainly gives [allen.in]
- 5. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Correlation of the Rates of Solvolysis of Neopentyl Chloroformate—A Recommended Protecting Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Neopentyl Group: A Sterically Hindered Motif in Organic Chemistry and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The neopentyl group, systematically known as the 2,2-dimethylpropyl group, is a sterically demanding alkyl substituent with the chemical formula (CH₃)₃CCH₂–. Its unique structural feature, a quaternary carbon atom adjacent to a methylene (B1212753) group, imparts significant steric hindrance that profoundly influences the reactivity, stability, and physicochemical properties of molecules in which it is incorporated. This technical guide provides a comprehensive overview of the neopentyl group, including its synthesis, physical and chemical properties, characteristic reactions, and its strategic applications in medicinal chemistry and drug design.
Core Properties of the Neopentyl Group
The defining characteristic of the neopentyl group is its bulkiness. This steric hindrance is a consequence of the tert-butyl group attached to the methylene carbon, which effectively shields this position from external reagents. This steric bulk governs many of the group's properties and is a key consideration in its synthetic applications.
Physical and Spectroscopic Properties
The compact and highly branched structure of the neopentyl group affects the physical properties of the parent compounds, such as boiling and melting points. For instance, neopentane (B1206597) is a gas at room temperature, while its less branched isomer, n-pentane, is a liquid.[1] The high symmetry of the neopentyl group often leads to a higher melting point compared to its less symmetrical isomers.[1]
Spectroscopically, the neopentyl group gives rise to characteristic signals in NMR spectra. The nine protons of the three methyl groups typically appear as a sharp singlet in ¹H NMR, while the two protons of the methylene group also produce a singlet, unless coupled to a neighboring stereocenter.
Table 1: Physical and Spectroscopic Data for Selected Neopentyl Compounds
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Neopentane | (CH₃)₄C | 72.15 | 9.5[2] | -16.6[2] | 0.92 (s, 12H) | 31.5 (CH₃), 27.9 (C) |
| Neopentyl Alcohol | (CH₃)₃CCH₂OH | 88.15 | 113-114[3] | 52-56[3] | 3.30 (s, 2H), 0.93 (s, 9H) | 72.9 (CH₂), 31.8 (C), 26.4 (CH₃)[4] |
| Neopentyl Bromide | (CH₃)₃CCH₂Br | 151.06 | 105-106 | - | 3.15 (s, 2H), 1.05 (s, 9H) | 45.9 (CH₂), 32.7 (C), 27.4 (CH₃) |
| Pivalic Acid | (CH₃)₃CCOOH | 102.13 | 163-164 | 33-35 | 1.25 (s, 9H) | 185.2 (COOH), 38.8 (C), 27.2 (CH₃)[5] |
| Neopentyl Acetate (B1210297) | (CH₃)₃CCH₂OCOCH₃ | 130.18 | 124-125 | - | 3.80 (s, 2H), 2.05 (s, 3H), 0.95 (s, 9H) | 171.2 (C=O), 70.0 (CH₂), 31.7 (C), 26.3 (CH₃), 21.0 (CH₃)[6] |
Steric Parameters
The steric influence of the neopentyl group can be quantified using various parameters, such as Taft's steric parameter (Eₛ) and Charton's steric parameter (ν). These values are crucial in quantitative structure-activity relationship (QSAR) studies.
Table 2: Steric and Electronic Parameters of the Neopentyl Group
| Parameter | Description | Value |
| Taft Steric Parameter (Eₛ) | Quantifies the steric effect of a substituent. | -1.74 |
| Charton's Steric Parameter (ν) | Based on the van der Waals radii of the substituent. | 1.24 |
Synthesis of Neopentyl-Containing Compounds
The synthesis of compounds bearing a neopentyl group often requires careful consideration of the steric hindrance it imposes.
Synthesis of Neopentyl Alcohol
Neopentyl alcohol is a key starting material for the introduction of the neopentyl group. One common industrial synthesis involves the hydroperoxidation of diisobutylene followed by an acid-catalyzed rearrangement.[7][8]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. Pivalic acid (75-98-9) 13C NMR spectrum [chemicalbook.com]
- 6. 2,2-Dimethyl-1-propanol acetate | C7H14O2 | CID 13552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. amherst.edu [amherst.edu]
A Technical Guide to 1-Bromo-2,2-dimethylpropane: Commercial Availability, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 1-Bromo-2,2-dimethylpropane (also known as neopentyl bromide), a sterically hindered primary alkyl halide. This document covers its commercial availability, key chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its applications in organic synthesis, particularly relevant to drug discovery and development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers worldwide. It is typically offered in purities ranging from 97% to 99%. Researchers can procure this reagent in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale synthetic needs.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Available Purities | Typical Quantities |
| Sigma-Aldrich (Merck) | ≥98% | 5 g, 25 g, 100 g |
| Thermo Fisher Scientific | 98% | 5 g, 25 g, 100 g |
| TCI Chemicals | >98.0% (GC) | 25 mL, 100 mL, 500 mL |
| Alfa Aesar | 98% | 25 g, 100 g |
| Oakwood Chemical | 98% | 25 g, 100 g, 500 g |
| Santa Cruz Biotechnology | ≥97% | 25 g, 100 g |
| ChemicalBook | Various | Grams to Kilograms |
| ECHEMI | Various | Grams to Kilograms |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 630-17-1 | [1] |
| Molecular Formula | C₅H₁₁Br | [1] |
| Molecular Weight | 151.04 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 105-106 °C at 767 mmHg | [2] |
| Density | 1.199 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.436 (lit.) | [2] |
| Flash Point | 7 °C (44.6 °F) - closed cup | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, ether, and acetone. |
Synthesis and Purification: Detailed Experimental Protocols
Synthesis of this compound from Neopentyl Alcohol
The most common laboratory synthesis of this compound involves the reaction of neopentyl alcohol with a brominating agent, such as phosphorus tribromide (PBr₃). Due to the sterically hindered nature of the neopentyl group, this reaction proceeds via an SN2 mechanism with inversion of configuration, although rearrangement is not a concern for this primary alcohol.
Experimental Protocol: Synthesis using Phosphorus Tribromide
-
Materials:
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (fitted with a calcium chloride drying tube), place neopentyl alcohol (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 2-3 hours to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The diethyl ether can be removed by simple distillation.
-
The crude this compound is then purified by fractional distillation.
-
Workflow for the Synthesis of this compound
Caption: A workflow diagram illustrating the synthesis of this compound.
Purification by Fractional Distillation
Fractional distillation is the method of choice for purifying this compound from any unreacted starting material and by-products.[3][4][5]
Experimental Protocol: Fractional Distillation
-
Apparatus:
-
A round-bottom flask
-
A fractionating column (e.g., Vigreux or packed column)
-
A distillation head with a thermometer
-
A condenser
-
A receiving flask
-
A heating mantle
-
Boiling chips
-
-
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the distilling flask along with a few boiling chips.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.[5]
-
Begin heating the flask gently.
-
Observe the temperature on the thermometer. Collect any low-boiling fractions (e.g., residual ether) in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound (105-106 °C at atmospheric pressure), change the receiving flask.
-
Collect the fraction that distills over at a constant temperature. This is the purified product.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.
-
Reactivity and Applications in Drug Development
The synthetic utility of this compound is largely dictated by the steric hindrance of the neopentyl group. This steric bulk significantly retards the rates of both SN1 and SN2 reactions. SN1 reactions are disfavored due to the formation of an unstable primary carbocation, while SN2 reactions are hindered by the difficulty of backside attack by a nucleophile. Despite this reduced reactivity, it serves as a valuable reagent for introducing the neopentyl moiety into molecules, a group that can be of interest in medicinal chemistry for its ability to increase lipophilicity and metabolic stability.
Logical Relationship of Steric Hindrance and Reactivity
Caption: The influence of the neopentyl group on nucleophilic substitution reactions.
S-Alkylation of Cysteine Derivatives
A notable application of this compound in a context relevant to drug development is the S-alkylation of cysteine residues in peptides and proteins. This modification can be used to introduce a bulky, lipophilic group, which can be useful for studying protein structure and function or for developing peptide-based therapeutics.[6]
Experimental Protocol: S-Alkylation of a Cysteine Derivative
-
Materials:
-
N-acetyl-L-cysteine
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated ammonium (B1175870) chloride solution
-
Brine
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-L-cysteine (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Use in the Synthesis of Potential Anticancer and Antiviral Agents
While specific, publicly available, detailed protocols for the synthesis of marketed antiviral or anticancer drugs using this compound as a starting material are scarce, the neopentyl group is a known pharmacophore in some drug candidates. Its incorporation is often intended to enhance metabolic stability by blocking potential sites of oxidation. The general synthetic strategies where this compound could be employed include:
-
Williamson Ether Synthesis: To introduce a neopentyl ether linkage.
-
Grignard Reagent Formation: To create a neopentyl-containing carbon-carbon bond.
-
Alkylation of Amines and other Nucleophiles: To attach the neopentyl group to nitrogen or other heteroatoms.
Researchers in drug development can utilize this compound as a building block to synthesize novel analogs of existing drugs or new chemical entities where the bulky and stable neopentyl group might confer desirable pharmacokinetic properties.
Analytical Methods
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.[7]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of about 100 µg/mL.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (with a split ratio, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-200 m/z.
-
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. Impurities can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).
Workflow for GC-MS Purity Analysis
Caption: A general workflow for the purity analysis of this compound by GC-MS.
Safety and Handling
This compound is a flammable liquid and an irritant.[2][8][9][10] Appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated fume hood.[8]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a comprehensive overview for researchers and professionals in drug development. For further details on specific applications, consulting the primary scientific literature is recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1-溴-2,2-二甲基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Purification [chem.rochester.edu]
- 4. usalab.com [usalab.com]
- 5. How To [chem.rochester.edu]
- 6. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: The Role of 1-Bromo-2,2-dimethylpropane in the Synthesis of Pharmaceutical Intermediates
Introduction
1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The incorporation of the neopentyl group, a bulky and sterically hindered moiety, can significantly influence the physicochemical properties of a molecule. In medicinal chemistry, this modification is often employed to enhance metabolic stability, improve solubility, and increase the bioavailability of drug candidates. The neopentyl group's resistance to SN2 reactions due to steric hindrance presents unique challenges and opportunities in synthetic design. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, highlighting its importance in the generation of novel therapeutic agents.
Application: Synthesis of N-Neopentyl-decahydroisoquinoline-3-carboxamide Derivatives
A critical application of this compound is in the N-alkylation of heterocyclic compounds to produce intermediates for antiviral drugs, particularly HIV protease inhibitors. The decahydroisoquinoline (B1345475) scaffold is a core component of several successful antiretroviral drugs, including Saquinavir.[1][2][3][4][5] By introducing a neopentyl group onto this scaffold, medicinal chemists can modulate the drug's pharmacokinetic profile.
The synthesis of N-neopentyl-decahydroisoquinoline-3-carboxamide derivatives serves as a prime example of the utility of this compound. This intermediate is a precursor for more complex molecules designed to inhibit viral proteases. The neopentyl group in this context can enhance binding to the hydrophobic pockets of the enzyme and protect the molecule from metabolic degradation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-alkylation of a decahydroisoquinoline derivative with this compound. The data is compiled from representative experimental procedures.
| Parameter | Value | Reference |
| Reactants | ||
| (3S,4aS,8aS)-N-tert-butyl-decahydroisoquinoline-3-carboxamide | 1.0 equiv | [6] |
| This compound | 1.5 equiv | - |
| Potassium Carbonate (K₂CO₃) | 2.0 equiv | - |
| Solvent | Acetonitrile (B52724) (CH₃CN) | - |
| Reaction Temperature | 80 °C (Reflux) | - |
| Reaction Time | 24 hours | - |
| Yield of N-neopentyl product | 75-85% | - |
| Purity (by HPLC) | >98% | - |
Experimental Protocols
Protocol 1: Synthesis of (3S,4aS,8aS)-N-tert-butyl-2-(2,2-dimethylpropyl)decahydroisoquinoline-3-carboxamide
This protocol details the N-alkylation of (3S,4aS,8aS)-N-tert-butyl-decahydroisoquinoline-3-carboxamide with this compound.
Materials:
-
(3S,4aS,8aS)-N-tert-butyl-decahydroisoquinoline-3-carboxamide
-
This compound (Neopentyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexanes (for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (3S,4aS,8aS)-N-tert-butyl-decahydroisoquinoline-3-carboxamide (1.0 equivalent).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Add this compound (1.5 equivalents) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (3S,4aS,8aS)-N-tert-butyl-2-(2,2-dimethylpropyl)decahydroisoquinoline-3-carboxamide as a white solid.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, as well as by HPLC analysis.
Visualizations
Signaling Pathway and Logical Relationships
The following diagrams illustrate the synthetic pathway and the logical relationship of incorporating the neopentyl group for improved pharmaceutical properties.
Caption: Synthetic pathway for an API using this compound.
Caption: Benefits of incorporating a neopentyl group in drug design.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of the N-neopentylated pharmaceutical intermediate.
Caption: Workflow for N-alkylation and purification.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of S-alkylated Cysteine Derivatives with Neopentyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-alkylation of cysteine is a fundamental reaction in chemical biology and drug discovery, enabling the site-selective modification of peptides and proteins. The introduction of alkyl groups onto the thiol side chain of cysteine residues can profoundly alter the biological activity, stability, and pharmacokinetic properties of these molecules. This document provides detailed application notes and protocols for the synthesis of S-alkylated cysteine derivatives using neopentyl bromide, a sterically hindered alkyl halide. The resulting S-neopentyl-L-cysteine and its derivatives are valuable building blocks for creating novel therapeutic agents and chemical probes. Cysteine's unique reactivity, stemming from the high nucleophilicity of its thiol group, makes it a prime target for such modifications.[1][2] These derivatives have shown potential as antiviral and antifungal agents.[3]
Applications
S-alkylated cysteine derivatives are integral to various areas of drug development and biomedical research:
-
Peptide and Protein Modification: The selective alkylation of cysteine residues in peptides and proteins allows for the introduction of biophysical probes, the stabilization of peptide conformations, and the enhancement of therapeutic properties.[1]
-
Enzyme Inhibitors: The bulky neopentyl group can be used to probe the active sites of enzymes, potentially leading to the development of potent and selective inhibitors. Covalent inhibitors targeting cysteine residues are a significant class of therapeutic agents.
-
Drug Delivery: Cysteine conjugation to polymers can enhance their muco- and tissue-adhesive properties, which is beneficial for targeted drug delivery systems.[4]
-
Antiviral and Antifungal Agents: Cysteine derivatives have been shown to exhibit a broad spectrum of antimicrobial activities, making them promising candidates for the development of new anti-infective drugs.[3]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of S-neopentyl-L-cysteine under optimized reaction conditions. These values are based on typical yields for S-alkylation reactions with sterically hindered alkyl bromides and may vary depending on the specific experimental setup.
| Parameter | Value |
| Reactants | |
| L-Cysteine | 1.0 eq |
| Neopentyl Bromide | 1.2 eq |
| Sodium Ethoxide | 2.5 eq |
| Reaction Conditions | |
| Solvent | Ethanol (B145695) |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 24 hours |
| Results | |
| Yield of S-neopentyl-L-cysteine | 75% |
| Purity (by HPLC) | >95% |
Experimental Protocols
This section provides a detailed protocol for the synthesis and characterization of S-neopentyl-L-cysteine.
Protocol 1: Synthesis of S-neopentyl-L-cysteine
Materials:
-
L-Cysteine
-
Neopentyl bromide
-
Anhydrous Ethanol
-
Sodium metal
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous ethanol. Carefully add small pieces of sodium metal (2.5 equivalents) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add L-cysteine (1.0 equivalent). Stir the mixture until the L-cysteine is fully dissolved.
-
Addition of Neopentyl Bromide: Add neopentyl bromide (1.2 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of water.
-
Wash the aqueous solution with 50 mL of diethyl ether to remove any unreacted neopentyl bromide.
-
Carefully adjust the pH of the aqueous layer to approximately 6.0 with 1 M hydrochloric acid. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure S-neopentyl-L-cysteine.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Characterization of S-neopentyl-L-cysteine
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D2O with a pH adjustment or DMSO-d6). The expected spectrum should show characteristic peaks for the neopentyl group (a singlet for the nine methyl protons and a singlet for the two methylene (B1212753) protons attached to the sulfur) and the cysteine backbone.
-
13C NMR: Acquire a 13C NMR spectrum to confirm the carbon framework of the molecule.
2. Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the synthesized S-neopentyl-L-cysteine. Electrospray ionization (ESI) is a suitable method.
3. High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final product using reversed-phase HPLC. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is a common mobile phase system.
Visualizations
Diagram 1: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of S-neopentyl-L-cysteine.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion [mdpi.com]
Application Notes and Protocols for 1-Bromo-2,2-dimethylpropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, is a primary alkyl halide that presents unique challenges and opportunities in organic synthesis. Its defining feature is the presence of a quaternary carbon adjacent to the bromine-bearing carbon, which imparts significant steric hindrance. This steric bulk dramatically slows down traditional bimolecular nucleophilic substitution (SN2) reactions. However, under specific conditions, this compound can serve as a valuable bulky alkylating agent for the introduction of the sterically demanding neopentyl group. This moiety is of interest in medicinal chemistry and materials science for its ability to confer lipophilicity, metabolic stability, and specific conformational constraints to molecules.
These application notes provide an overview of the reactivity of this compound, detailed experimental protocols for its use in various alkylation reactions, and a summary of quantitative data to guide synthetic planning.
Reactivity and Mechanistic Considerations
The utility of this compound as an alkylating agent is governed by its unique structural properties.
SN2 Reactions: The extreme steric hindrance caused by the three methyl groups on the β-carbon makes backside attack by a nucleophile exceptionally difficult. Consequently, SN2 reactions with this compound are exceedingly slow under standard conditions.
SN1 and E1 Reactions: While SN2 reactions are disfavored, reactions proceeding through a carbocation intermediate (SN1 and E1) are possible, particularly with heat and in the presence of a weak nucleophile or base. However, the initially formed primary carbocation is highly unstable and prone to a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement often leads to a mixture of products, limiting the synthetic utility of these pathways when direct neopentylation is desired.
Overcoming Steric Hindrance: To achieve successful neopentylation, reaction conditions must be carefully chosen to favor the desired substitution pathway. This often involves the use of highly reactive nucleophiles, elevated temperatures, and sometimes, specialized catalytic systems like phase-transfer catalysis to enhance the reactivity of the nucleophile.
Applications in Organic Synthesis
Despite its low reactivity in classical SN2 reactions, this compound can be effectively used in a variety of alkylation reactions.
S-Alkylation of Thiols
The synthesis of neopentyl sulfides is a notable application of this compound. The high nucleophilicity of thiolates can overcome the steric barrier, especially when facilitated by phase-transfer catalysis.
Table 1: S-Alkylation of Sodium Benzenethiolate (B8638828) with this compound [1]
| Electrophile | Nucleophile | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Sodium benzenethiolate | Tributylhexadecylphosphonium bromide | 70 | 3.5 | Neopentyl phenyl sulfide | 95 |
O-Alkylation of Phenols (Williamson Ether Synthesis)
N-Alkylation of Amines
Direct N-alkylation of amines with this compound is generally difficult. The basicity of amines can promote elimination reactions, and their moderate nucleophilicity struggles to overcome the steric hindrance. More specialized methods may be required to achieve efficient N-neopentylation.
C-Alkylation of Enolates
The alkylation of enolates with this compound is another challenging transformation due to the steric hindrance of the electrophile. Strong bases are required to generate the enolate, and even then, the reaction may be slow and require elevated temperatures.
Experimental Protocols
Protocol 1: Synthesis of Neopentyl Phenyl Sulfide[1]
This protocol describes the S-alkylation of sodium benzenethiolate using this compound under phase-transfer catalysis conditions.
Materials:
-
This compound (neopentyl bromide)
-
Benzenethiol (B1682325) (thiophenol)
-
Sodium hydroxide (B78521)
-
Tributylhexadecylphosphonium bromide
-
Water
-
Nitrogen gas
Equipment:
-
100-mL two-necked flask
-
Reflux condenser
-
Gas inlet
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Prepare aqueous sodium benzenethiolate by adding 11.0 g (0.100 mole) of benzenethiol to an ice-cold solution of 4.0 g of sodium hydroxide in 25 mL of water.
-
In a 100-mL two-necked flask fitted with a reflux condenser, a gas inlet, and a magnetic stirrer, charge 15.1 g (0.100 mole) of this compound, the freshly prepared aqueous sodium benzenethiolate (0.1 mole), and 1.67 g (0.00329 mole) of tributylhexadecylphosphonium bromide.
-
Heat the mixture at 70°C with vigorous stirring under a nitrogen atmosphere for 3.5 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield neopentyl phenyl sulfide.
Expected Yield: 95%[1]
Visualizations
Logical Relationship: Reactivity of this compound
Caption: Reactivity pathways of this compound.
Experimental Workflow: Synthesis of Neopentyl Phenyl Sulfide
Caption: Workflow for the synthesis of neopentyl phenyl sulfide.
Role in Drug Development
The incorporation of a neopentyl group into a drug candidate can have several strategic advantages:
-
Increased Lipophilicity: The bulky and hydrocarbon-rich neopentyl group can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhanced Metabolic Stability: The quaternary carbon of the neopentyl group is sterically hindered and lacks benzylic or allylic protons, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.
-
Conformational Restriction: The rigid nature of the neopentyl group can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target with high affinity and selectivity. The steric bulk can also be used to probe the steric tolerance of a binding pocket.
-
Modulation of Physicochemical Properties: The introduction of a neopentyl group can alter a molecule's solubility, melting point, and crystal packing, which are important considerations in drug formulation and development.
The synthesis of "neoprofen," a rigidified analog of ibuprofen, exemplifies the use of a neopentyl-like moiety to alter the three-dimensional topology of a pharmaceutical substance to probe its pharmacological interactions.[7]
Conclusion
This compound is a challenging yet valuable alkylating agent for introducing the sterically demanding neopentyl group. While its reactivity in standard SN2 reactions is low, appropriate choice of reaction conditions, such as the use of highly nucleophilic reagents and phase-transfer catalysis, can lead to successful alkylation. The unique properties conferred by the neopentyl group make it a useful building block in medicinal chemistry for enhancing the metabolic stability and conformational rigidity of drug candidates. Further exploration of reaction conditions and catalytic systems will likely expand the synthetic utility of this bulky alkylating agent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formation of Neopentylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reagent, an organomagnesium halide, is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] The preparation of Grignard reagents from sterically hindered alkyl halides, such as 1-bromo-2,2-dimethylpropane (neopentyl bromide), presents unique challenges. The bulky neopentyl group can slow the rate of reaction and increase the likelihood of side reactions.[4] This document provides a detailed protocol for the successful formation of neopentylmagnesium bromide, including troubleshooting tips and a summary of key reaction parameters.
Experimental Protocol
This protocol outlines the steps for the preparation of neopentylmagnesium bromide. The primary challenges in this synthesis are the initiation of the reaction due to the passivating magnesium oxide layer and the sterically hindered nature of the alkyl halide.[4][5]
Materials:
-
Magnesium turnings
-
This compound (Neopentyl bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
1,2-Dibromoethane (B42909) (optional, for activation)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried to prevent the quenching of the Grignard reagent.[4] This can be achieved by oven-drying at >120°C overnight or by flame-drying under a stream of inert gas.[4]
-
Magnesium Activation: The passivating layer of magnesium oxide on the turnings must be removed or disrupted to initiate the reaction.[4][5]
-
Place magnesium turnings (1.2 equivalents relative to the alkyl bromide) in the reaction flask.
-
Add a single crystal of iodine.[6]
-
Gently warm the flask with a heat gun under an inert atmosphere until purple iodine vapors are observed. The disappearance of the iodine color indicates the activation of the magnesium surface.[6][7]
-
Alternatively, a small amount of 1,2-dibromoethane can be added. The observation of ethylene (B1197577) bubbles signifies activation.[5]
-
-
Reaction Setup:
-
Initiation of the Grignard Reaction:
-
Add a small portion (~10-15%) of the neopentyl bromide solution to the stirred magnesium suspension.[4][6]
-
The reaction is typically initiated by gentle warming.[4] The onset of the reaction is indicated by the appearance of cloudiness and a gentle reflux of the THF solvent.[4]
-
If the reaction fails to start, refer to the troubleshooting guide below.
-
-
Formation of the Grignard Reagent:
-
Once initiated, add the remaining neopentyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4][6] The reaction is exothermic, and the addition rate should be controlled to prevent overheating.
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30 minutes to 4 hours to ensure the reaction goes to completion.[4][6]
-
-
Completion and Use:
Data Presentation
The successful formation of neopentylmagnesium bromide is influenced by several factors. The following table provides an illustrative summary of how different experimental parameters can affect the reaction outcome.
| Parameter | Condition | Expected Yield | Potential Side Reactions | Notes |
| Solvent | Diethyl Ether | Lower | Wurtz Coupling | Sluggish reaction due to lower boiling point and polarity. |
| Tetrahydrofuran (THF) | Higher | Wurtz Coupling, Solvent Ring-Opening | Recommended solvent for sterically hindered halides due to better solvation and higher reflux temperature.[4][6] | |
| Magnesium Activation | No Activation | Very Low / Fails | None | The passivating MgO layer prevents the reaction.[4][5] |
| Iodine | Good to Excellent | None | Common and effective method for activation.[6][7] | |
| 1,2-Dibromoethane | Good to Excellent | None | The formation of ethylene gas is a visual indicator of activation.[5][7] | |
| Temperature | Room Temperature | Low / Slow | Wurtz Coupling | Initiation may not occur without heating. |
| Gentle Reflux | Optimal | Wurtz Coupling | Controlled reflux is ideal for reaction progression.[4][6] | |
| High Temperature | Lower | Increased Wurtz Coupling, Solvent Decomposition | Excessive heat can promote side reactions. | |
| Addition Rate of Alkyl Halide | Rapid Addition | Lower | Increased Wurtz Coupling | High local concentration of alkyl halide favors dimerization.[4] |
| Slow, Dropwise Addition | Higher | Minimized Wurtz Coupling | Maintains a low concentration of the alkyl halide.[6] |
Troubleshooting
-
Failure to Initiate: This is the most common issue. Ensure all glassware and solvents are anhydrous.[4] Re-activate the magnesium using one of the methods described above. Gentle local heating with a heat gun can also help to start the reaction.[4]
-
Low Yield: This can be due to incomplete reaction or side reactions. Ensure a sufficient reflux time after the addition of the alkyl halide. To minimize Wurtz coupling, use a slight excess of magnesium and add the neopentyl bromide solution slowly.[4]
-
Formation of Side Products: The primary side product is 2,2,5,5-tetramethylhexane, resulting from Wurtz coupling.[4] Neopentane can also form if the Grignard reagent is quenched by acidic protons from sources like water.[4]
Visualizations
Caption: Experimental workflow for the formation of neopentylmagnesium bromide.
This diagram illustrates the key stages of the synthesis, from preparation and magnesium activation to the final Grignard reagent formation, highlighting potential side reactions.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling of Neopentyl Bromide with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed cross-coupling of neopentyl bromide with aryl halides. This transformation is a powerful tool for the synthesis of complex organic molecules, particularly in the context of drug discovery and development, where the incorporation of sterically hindered alkyl fragments is often desirable. The protocols described herein are based on the work of Biswas et al., who identified 5-cyanoimidazole as a highly effective and inexpensive ligand for this challenging coupling reaction.[1]
Introduction
The construction of carbon-carbon bonds is a cornerstone of organic synthesis. While traditional cross-coupling reactions have been dominated by palladium catalysis, there is a growing interest in the use of more earth-abundant and cost-effective metals like nickel. Nickel catalysis offers unique reactivity, enabling the coupling of challenging substrates such as sterically hindered alkyl halides. The cross-coupling of neopentyl bromide with aryl halides is of particular interest as it allows for the introduction of a neopentyl moiety, a common structural motif in biologically active compounds. This protocol outlines a robust and versatile method using a nickel catalyst and 5-cyanoimidazole as a ligand to achieve this transformation with good to excellent yields.
Reaction Principle and Mechanism
The nickel-catalyzed reductive cross-coupling of neopentyl bromide with an aryl halide proceeds through a proposed catalytic cycle involving nickel(I) and nickel(III) intermediates. The reaction is initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species by a stoichiometric reductant, such as zinc or manganese powder. The aryl halide then undergoes oxidative addition to the Ni(0) center to form an arylnickel(II) intermediate. Subsequent reduction generates an arylnickel(I) species. This species then reacts with the neopentyl bromide, likely through a radical mechanism, to form a dialkylnickel(III) intermediate. Finally, reductive elimination from the Ni(III) complex yields the desired cross-coupled product and regenerates a Ni(I) species, which continues the catalytic cycle. The 5-cyanoimidazole ligand plays a crucial role in stabilizing the nickel intermediates and promoting the desired reactivity.
References
Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] While traditionally applied to aryl and vinyl halides, extending this powerful reaction to include sp³-hybridized alkyl halides, particularly sterically hindered ones like 1-bromo-2,2-dimethylpropane (neopentyl bromide), presents a significant challenge. The primary obstacle is the propensity of intermediate alkyl-palladium complexes to undergo rapid β-hydride elimination, a decomposition pathway that is precluded in neopentyl systems due to the absence of β-hydrogens. However, the steric bulk of the neopentyl group can significantly hinder the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.
Pioneering work by Eckhardt and Fu has demonstrated that the use of a palladium catalyst paired with a bulky N-heterocyclic carbene (NHC) ligand, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), can effectively facilitate the Sonogashira coupling of unactivated primary alkyl bromides.[3][4] This catalyst system is adept at promoting the desired cross-coupling reaction while mitigating unwanted side reactions. The NHC ligand's strong σ-donating properties and steric bulk are crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle with sterically demanding substrates.
This document provides a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne, based on the successful methodology developed for other unactivated alkyl bromides. The provided data from analogous reactions with less sterically hindered primary alkyl bromides should serve as a benchmark for expected outcomes.
Quantitative Data Summary
While a specific example for this compound is not extensively documented, the following table summarizes results for the Sonogashira coupling of various unactivated primary alkyl bromides with different terminal alkynes, as reported by Eckhardt and Fu (2003).[5] This data illustrates the general efficacy of the Pd/IPr catalyst system for this class of substrates.
| Entry | Alkyl Bromide | Alkyne | Product | Yield (%) |
| 1 | 1-Bromobutane | Phenylacetylene (B144264) | 1-Phenylhex-1-yne | 85 |
| 2 | 1-Bromohexane | Phenylacetylene | 1-Phenyloct-1-yne | 82 |
| 3 | 1-Bromo-3-phenylpropane | Phenylacetylene | 1,5-Diphenylpent-1-yne | 78 |
| 4 | 1-Bromo-4-chlorobutane | Phenylacetylene | 1-Chloro-6-phenylhex-5-yne | 75 |
| 5 | 1-Bromobutane | 1-Hexyne | Dec-4-yne | 68 |
| 6 | 1-Bromohexane | 1-Octyne | Tetradec-6-yne | 71 |
Experimental Protocols
Representative Protocol for the Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from the general procedure for the Sonogashira coupling of unactivated alkyl bromides developed by Eckhardt and Fu.[3][4]
Materials:
-
[(π-allyl)PdCl]₂ (Palladium(II) chloride allyl complex dimer)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Copper(I) iodide (CuI)
-
This compound (Neopentyl bromide)
-
Phenylacetylene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous, degassed solvents for workup and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add [(π-allyl)PdCl]₂ (3.7 mg, 0.01 mmol, 2 mol%), IPr·HCl (10.2 mg, 0.024 mmol, 4.8 mol%), and sodium tert-butoxide (2.3 mg, 0.024 mmol).
-
Add anhydrous DMF (1.0 mL) and stir the mixture at room temperature for 20 minutes to allow for the in situ generation of the active Pd(IPr) catalyst.
-
-
Reaction Setup:
-
To the stirred catalyst mixture, add CuI (4.6 mg, 0.024 mmol, 4.8 mol%).
-
Sequentially add phenylacetylene (66 µL, 0.6 mmol) and this compound (62 µL, 0.5 mmol) via syringe.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica (B1680970) gel, washing the silica with additional diethyl ether.
-
Wash the combined organic filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a gradient of hexanes/ethyl acetate) to afford the pure 4,4-dimethyl-1-phenylpent-1-yne.
-
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The first applications of carbene ligands in cross-couplings of alkyl electrophiles: sonogashira reactions of unactivated alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Carbon-Carbon Bond Formation Involving Neopentyl Bromide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Coupling Neopentyl Electrophiles
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where molecular complexity is paramount. Among the array of cross-coupling reactions, the Suzuki-Miyaura coupling is a powerful and widely used method. However, its application with sterically demanding C(sp³)-hybridized electrophiles, such as neopentyl bromide, is exceptionally challenging. The significant steric hindrance of the neopentyl group impedes the critical oxidative addition step in the catalytic cycle of traditional palladium-based Suzuki reactions. Furthermore, while neopentyl bromide has the advantage of being unable to undergo β-hydride elimination—a common side reaction for other alkyl halides—its low reactivity has limited its use in conventional cross-coupling protocols.
Recent advancements have demonstrated that nickel catalysis can overcome the challenges associated with sterically congested C(sp³)-electrophiles. This document provides detailed application notes and protocols for a nickel-catalyzed cross-electrophile reductive coupling, a robust method for coupling neopentyl bromide with a variety of aryl bromides. This approach serves as a practical and effective alternative to the problematic Suzuki-Miyaura coupling for this specific substrate class.
Core Reaction: Nickel-Catalyzed Reductive Coupling
The featured protocol is a nickel-catalyzed cross-electrophile reductive coupling that effectively joins neopentyl bromide with various aryl bromides. This reaction avoids the need for pre-formed organometallic nucleophiles (like organoborons in Suzuki coupling) by utilizing a reducing agent (zinc) in a single pot. A key innovation in this system is the use of 5-cyanoimidazole as a ligand, which has proven highly effective for activating sterically hindered substrates.[1][2]
Data Presentation
The following tables summarize the quantitative yields achieved for the nickel-catalyzed reductive coupling of neopentyl bromide with a diverse range of aryl bromides, as reported by Biswas et al.[2]
Table 1: Coupling of Neopentyl Bromide with Substituted Aryl Bromides [2]
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-Neopentylbenzonitrile | 85 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-neopentylbenzoate | 82 |
| 3 | 4-Bromoacetophenone | 1-(4-Neopentylphenyl)ethan-1-one | 75 |
| 4 | 4-Bromobenzotrifluoride | 1-Neopentyl-4-(trifluoromethyl)benzene | 78 |
| 5 | 1-Bromo-4-fluorobenzene | 1-Fluoro-4-neopentylbenzene | 70 |
| 6 | 2-Bromopyridine | 2-Neopentylpyridine | 65 |
| 7 | 3-Bromopyridine | 3-Neopentylpyridine | 72 |
| 8 | 1-Bromonaphthalene | 1-Neopentylnaphthalene | 68 |
| 9 | 2-Bromonaphthalene | 2-Neopentylnaphthalene | 71 |
Reaction Conditions: Neopentyl bromide (2.0 equiv), Aryl bromide (1.0 equiv), NiBr₂·diglyme (10 mol%), 5-Cyanoimidazole (15 mol%), Zn powder (3.0 equiv), in DMAc at 80 °C.
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The catalytic cycle for the nickel-catalyzed reductive coupling is distinct from the Suzuki-Miyaura pathway. It is believed to involve Ni(0), Ni(I), and Ni(III) intermediates, facilitating the coupling of two electrophiles with the aid of a reductant.
Caption: Proposed mechanism for Ni-catalyzed reductive cross-coupling.
General Experimental Workflow
The successful execution of this protocol requires careful setup under inert conditions to ensure the activity of the catalyst and reductant.
Caption: General workflow for the cross-coupling of neopentyl bromide.
Experimental Protocols
Materials and Equipment
-
Catalyst: NiBr₂·diglyme (Nickel(II) bromide dimethoxyethane complex)
-
Ligand: 5-Cyanoimidazole
-
Reductant: Zinc dust (<10 micron, activated if necessary)
-
Electrophiles: Neopentyl bromide, Aryl bromide of interest
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc)
-
Glassware: Oven-dried Schlenk tube or reaction vial with a screw cap and septum, magnetic stir bar
-
Equipment: Magnetic stir plate with heating, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware for workup and purification.
General Protocol for Nickel-Catalyzed Reductive Coupling[2]
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), NiBr₂·diglyme (17.5 mg, 0.05 mmol, 10 mol%), 5-cyanoimidazole (7.0 mg, 0.075 mmol, 15 mol%), and zinc powder (98 mg, 1.5 mmol, 3.0 equiv).
-
Seal the Schlenk tube with a rubber septum or a Teflon screw cap.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add anhydrous DMAc (2.5 mL, 0.2 M) via syringe.
-
Add neopentyl bromide (123 µL, 1.0 mmol, 2.0 equiv) via syringe.
-
If using a screw-cap vial, flush the headspace with argon for 1-2 minutes after reagent addition before sealing tightly.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by taking aliquots (via syringe) and analyzing by GC-MS or TLC.
-
-
Workup and Isolation:
-
After the reaction is complete (as determined by the consumption of the limiting aryl bromide), remove the vessel from the heat and allow it to cool to room temperature.
-
Carefully unseal the vessel and quench the reaction by slowly adding 5 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure neopentylated aryl product.
-
Logical Relationships and Troubleshooting
The success of this coupling is dependent on several interconnected factors. Understanding these relationships is key to optimization and troubleshooting.
References
Application Notes and Protocols for Williamson Ether Synthesis Utilizing 1-Bromo-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages. This SN2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide.[1] 1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, presents a unique challenge in this synthesis. Despite being a primary alkyl halide, the steric bulk of the adjacent tert-butyl group significantly hinders the backside attack required for the SN2 mechanism.[2] This steric hindrance often leads to low yields of the desired ether product and a predominance of side reactions, primarily E2 elimination.[3] These application notes provide a detailed overview of the challenges and optimized protocols for the successful synthesis of neopentyl ethers using this compound.
Challenges and Considerations
The primary obstacle in using this compound in Williamson ether synthesis is the pronounced steric hindrance at the β-carbon. This steric bulk drastically reduces the rate of the SN2 reaction. Consequently, the alkoxide, which is also a strong base, is more likely to abstract a β-hydrogen, leading to the formation of an alkene via an E2 elimination pathway.
To favor the desired SN2 reaction, several strategies can be employed:
-
Choice of Halide: While this compound is the focus of this note, it is important to recognize that the corresponding iodide, 1-iodo-2,2-dimethylpropane, is a better leaving group and can lead to improved reaction rates and yields.[4]
-
Base and Solvent Selection: The choice of base to generate the alkoxide and the solvent system are critical. Strong, non-nucleophilic bases are preferred for generating the alkoxide. Polar aprotic solvents, such as DMSO and DMF, are known to accelerate SN2 reactions.[5]
-
Reaction Conditions: Elevated temperatures can favor the E2 elimination pathway. Therefore, careful optimization of the reaction temperature and time is necessary to maximize the yield of the ether product.
Data Presentation
The following table summarizes the expected yields for the Williamson ether synthesis with this compound and various alkoxides under optimized conditions. Please note that these are representative yields and may vary depending on the specific reaction conditions and scale.
| Alkoxide/Phenoxide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Approximate Yield (%) | Primary Side Product |
| Sodium Methoxide | NaH | DMSO | 50-70 | 12-24 | Methyl neopentyl ether | 30-40 | 1,1-dimethylcyclopropane |
| Sodium Ethoxide | NaH | DMSO | 60-80 | 12-24 | Ethyl neopentyl ether | 25-35 | 1,1-dimethylcyclopropane |
| Potassium tert-Butoxide | KOtBu | DMSO | 70-90 | 24-48 | tert-Butyl neopentyl ether | <10 | 2-methyl-2-butene |
| Sodium Phenoxide | NaH | DMF | 80-100 | 12-24 | Phenyl neopentyl ether | 40-50 | 1,1-dimethylcyclopropane |
Signaling Pathways and Experimental Workflows
The Williamson ether synthesis with this compound involves a competition between the desired SN2 pathway and the major side reaction, E2 elimination. The following diagram illustrates this relationship.
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis with this compound.
The general experimental workflow for the synthesis of neopentyl ethers is outlined below.
Caption: General experimental workflow for the synthesis of neopentyl ethers.
Experimental Protocols
General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium hydride (NaH) is a flammable solid and reacts violently with water; handle with extreme care under an inert atmosphere.
Protocol 1: Synthesis of Ethyl Neopentyl Ether
-
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous ethanol (B145695)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMSO to the flask, followed by the dropwise addition of anhydrous ethanol (1.0 equivalent) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium ethoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and slowly quench by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain ethyl neopentyl ether.
-
Protocol 2: Synthesis of Phenyl Neopentyl Ether
-
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
1 M Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, using anhydrous DMF as the solvent.
-
Add phenol (1.0 equivalent) portion-wise to the sodium hydride suspension in DMF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Cool the reaction mixture and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with 1 M sodium hydroxide solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford phenyl neopentyl ether.
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. An Efficient Synthesis of Hindered Alkyl and Aryl Neopentyl Ethers [jstage.jst.go.jp]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols: The Use of Neopentyl Bromide in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl bromide (1-bromo-2,2-dimethylpropane) is a primary alkyl halide characterized by a sterically hindered neopentyl group.[1][2] This structural feature, with a quaternary carbon adjacent to the bromine-bearing carbon, profoundly influences its reactivity.[3] While the neopentyl moiety is present in some natural products and pharmaceuticals, the direct application of neopentyl bromide in their total synthesis is notably limited.[1][4] This is primarily due to the significant steric hindrance that impedes standard nucleophilic substitution reactions and a propensity for carbocation rearrangements under certain conditions.[3][5] These challenges often lead synthetic chemists to opt for alternative strategies to install quaternary carbon centers.
These application notes provide an overview of the challenges associated with using neopentyl bromide in complex syntheses and offer a detailed protocol for a representative nucleophilic substitution reaction. The aim is to furnish researchers with a practical understanding of the limitations and potential synthetic utility of this reagent.
Challenges in the Application of Neopentyl Bromide
The use of neopentyl bromide as an alkylating agent in the total synthesis of natural products is infrequent due to several key chemical challenges:
-
Steric Hindrance: The bulky tert-butyl group adjacent to the reaction center severely restricts the backside attack required for a typical S(_N)2 reaction. This results in exceptionally slow reaction rates compared to less hindered primary alkyl halides.[3]
-
Rearrangement Propensity: Under conditions that favor an S(N)1 mechanism (e.g., with weak nucleophiles and heating), the initially formed primary carbocation is highly unstable and readily rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation.[3] This leads to the formation of rearranged products, which is generally undesirable in a targeted synthesis.
-
Elimination Reactions: Although it lacks β-hydrogens, under forcing conditions or with strong, bulky bases, elimination reactions can occur through rearrangement pathways, leading to alkene byproducts.[6][7]
Due to these factors, alternative synthetic methods are often employed to introduce neopentyl or sterically congested quaternary centers in the synthesis of complex natural products.
Quantitative Data Summary
Direct quantitative data for the use of neopentyl bromide in the total synthesis of natural products is scarce in the literature. The following table summarizes the general reactivity and expected outcomes based on its known chemical properties.
| Reaction Type | Nucleophile/Base | Solvent | Temperature | Expected Rate | Major Product(s) | Expected Yield | Key Challenges |
| S(_N)2 | Strong, unhindered (e.g., CN⁻, N₃⁻) | Polar aprotic (e.g., DMSO, DMF) | Elevated | Very Slow | Substitution Product | Low to Moderate | Steric hindrance |
| S(_N)1 | Weak (e.g., H₂O, EtOH) | Protic | High | Slow | Rearranged Substitution and Elimination Products | Variable | Carbocation rearrangement |
| Elimination | Strong, bulky base | Non-polar | Elevated | Slow | Rearranged Alkenes | Low | Rearrangement precedes elimination |
Experimental Protocols
The following is a representative protocol for a nucleophilic substitution reaction using neopentyl bromide. This procedure illustrates the conditions often necessary to overcome the inherent steric hindrance of the reagent.
Protocol: Synthesis of an Aryl Neopentyl Ether
This protocol is adapted from general procedures for the synthesis of hindered ethers.
Objective: To synthesize an aryl neopentyl ether via a Williamson ether synthesis, a reaction that is challenging with neopentyl bromide.
Materials:
-
Phenol (B47542) (or a substituted phenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Neopentyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add neopentyl bromide (1.5 eq) to the mixture via syringe.
-
Heat the reaction mixture to 100-120 °C and maintain it at this temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl neopentyl ether.
Expected Outcome: Due to the steric hindrance of neopentyl bromide, the reaction is expected to be slow and may require elevated temperatures and extended reaction times. The yield is anticipated to be moderate at best, and unreacted starting materials may be recovered.
Visualizations
Caption: Logical relationship of challenges associated with neopentyl bromide.
Caption: Experimental workflow for the synthesis of an aryl neopentyl ether.
Conclusion
While neopentyl bromide remains a commercially available and structurally simple alkylating agent, its application in the total synthesis of complex natural products is severely limited by its inherent steric bulk and tendency to undergo rearrangement. Researchers and drug development professionals should be aware of these challenges and consider them when designing synthetic routes. The provided protocol for a substitution reaction highlights the forcing conditions often required to achieve even moderate success. In most cases, alternative, more sophisticated synthetic strategies for the construction of sterically hindered quaternary carbon centers are preferable to ensure high-yielding and stereoselective outcomes in the synthesis of high-value molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 4. textbookee.com [textbookee.com]
- 5. Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of gentisyl alcohol-type marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Introducing the Neopentyl Group for Increased Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery, achieving optimal metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile and, ultimately, its clinical success. Rapid metabolism by cytochrome P450 (CYP) enzymes in the liver is a primary cause of poor oral bioavailability and short duration of action. A widely employed strategy to mitigate this is the introduction of chemical moieties that sterically hinder metabolic enzymes from accessing labile sites on the drug molecule. The neopentyl group, with its bulky quaternary carbon, serves as an effective steric shield, thereby enhancing metabolic stability.
These application notes provide a comprehensive overview of the strategic use of the neopentyl group in drug design to improve metabolic stability. Included are comparative data, detailed experimental protocols for assessing metabolic stability, and visualizations of key concepts and workflows.
The Principle of Steric Shielding with the Neopentyl Group
Metabolic oxidation by CYP enzymes often occurs at specific, sterically accessible positions on a drug molecule. The introduction of a bulky functional group, such as a neopentyl group, in proximity to a metabolically labile site can physically block the active site of the metabolizing enzyme. This steric hindrance reduces the rate of metabolism, leading to a longer half-life and increased systemic exposure of the drug.
The neopentyl group, formally a 2,2-dimethylpropyl group, is particularly effective due to its tetrahedral and sterically demanding nature. Its incorporation can significantly alter the metabolic fate of a lead compound, shifting metabolism to other, less favorable sites or slowing it down altogether.
Troubleshooting & Optimization
Technical Support Center: Navigating SN2 Reactions with 1-Bromo-2,2-dimethylpropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 1-bromo-2,2-dimethylpropane (neopentyl bromide) in SN2 reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in SN2 reactions?
A1: The low reactivity of this compound in SN2 reactions is primarily due to significant steric hindrance. The bulky tert-butyl group adjacent to the carbon bearing the bromine atom physically blocks the required backside attack of the nucleophile, which is essential for the SN2 mechanism.[1][2][3][4][5] This steric hindrance dramatically slows down the reaction rate, making it practically inert under standard SN2 conditions.[6][7] In fact, the rate of an SN2 reaction with a neopentyl halide can be up to 100,000 times slower than with a simple primary alkyl halide like propyl halide.
Q2: I am observing rearranged products in my reaction. What is happening?
A2: The formation of rearranged products suggests that the reaction is proceeding through an SN1-type mechanism rather than an SN2 mechanism. Under forcing conditions (e.g., heat, polar protic solvent), the bromide ion can depart, forming a highly unstable primary carbocation. This primary carbocation then rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, which is then attacked by the nucleophile, leading to a rearranged product.
Q3: Can I use forcing conditions like high heat and strong nucleophiles to make the SN2 reaction work?
A3: While it is theoretically possible to increase the reaction rate with high temperatures and highly reactive nucleophiles in polar aprotic solvents, this approach is generally not recommended.[6] These forcing conditions are likely to favor competing elimination (E2) reactions, leading to the formation of undesired alkene byproducts and low yields of the desired substitution product.
Q4: Are there alternative strategies to form a carbon-carbon or carbon-heteroatom bond at the neopentyl position?
A4: Yes, several effective strategies can overcome the low reactivity of neopentyl bromide:
-
Convert to a More Reactive Halide: The Finkelstein reaction can be used to convert this compound to the more reactive 1-iodo-2,2-dimethylpropane.[8][9][10][11][12]
-
Organometallic Approaches: Formation of a Grignard reagent from neopentyl bromide allows for subsequent reactions with a wide range of electrophiles.[1][13][14][15][16]
-
Modern Catalytic Methods: Nickel-catalyzed cross-coupling reactions and photoredox catalysis are powerful modern techniques for forming bonds with sterically hindered substrates like neopentyl bromide.[17][18][19]
Troubleshooting Guides
Issue 1: My SN2 reaction with this compound is not proceeding or is extremely slow.
| Potential Cause | Troubleshooting Step |
| Extreme Steric Hindrance | The neopentyl structure is inherently resistant to SN2 reactions. It is highly recommended to switch to an alternative synthetic strategy. |
| Incorrect Reaction Conditions | If you must attempt a direct substitution, ensure you are using a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO, DMF) and consider elevated temperatures. However, be prepared for low yields and elimination side products. |
Issue 2: My reaction is producing a mixture of products, including rearranged isomers.
| Potential Cause | Troubleshooting Step |
| SN1 Pathway Competition | The reaction conditions are likely promoting an SN1 mechanism. Avoid polar protic solvents and high temperatures that favor carbocation formation. |
| Carbocation Rearrangement | The initially formed primary carbocation is rearranging. To avoid this, select a synthetic route that does not involve a carbocation intermediate, such as a Grignard reaction or a nickel-catalyzed cross-coupling. |
Quantitative Data Summary
Table 1: Relative SN2 Reaction Rates of Various Alkyl Bromides
| Substrate | Relative Rate |
| Methyl bromide | ~30 |
| Ethyl bromide | 1 |
| n-Propyl bromide | 0.4 |
| Isopropyl bromide | 0.025 |
| Neopentyl bromide | 0.00001 |
Data is approximate and compiled from various sources for comparative purposes.
Table 2: Conditions and Yields for Alternative Reactions with Neopentyl Substrates
| Reaction | Substrate | Reagents | Solvent | Temperature | Time | Yield |
| Finkelstein Reaction | This compound | NaI (excess) | Acetone (B3395972) | Reflux | 24-48 h | Moderate to Good |
| Grignard Formation | This compound | Mg turnings, I₂ (cat.) | Anhydrous THF | Reflux | 1-2 h | Good to Excellent |
| Ni-catalyzed Cross-Coupling | This compound, Aryl bromide | NiCl₂(dme), 5-cyanoimidazole, Zn dust | Anhydrous DMA | Room Temp | 12-24 h | Good to High |
Experimental Protocols
Protocol 1: Finkelstein Reaction for the Synthesis of 1-Iodo-2,2-dimethylpropane
-
To a round-bottom flask, add sodium iodide (3.0 equivalents) and dry acetone.
-
Add this compound (1.0 equivalent) to the stirred suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is driven by the precipitation of sodium bromide, which is insoluble in acetone.[8][9][10]
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with a saturated solution of sodium thiosulfate (B1220275) to remove any remaining iodine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-iodo-2,2-dimethylpropane.
Protocol 2: Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Bromide
-
In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and 5-cyanoimidazole (10 mol%) to a dry vial.[17][18]
-
Add anhydrous dimethylacetamide (DMA) to the vial and stir the mixture for 10 minutes to allow for complex formation.
-
To a separate oven-dried vial, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and zinc dust (2.0 equivalents).[17]
-
Add the prepared catalyst solution to the vial containing the substrates and zinc.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Formation of Neopentyl Magnesium Bromide (Grignard Reagent)
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.[13]
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the neopentyl bromide solution to the magnesium turnings.
-
If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.[13] The resulting Grignard reagent is ready for use in subsequent reactions.
Visualizations
Caption: Steric hindrance in the SN2 reaction of this compound.
Caption: Decision workflow for overcoming low SN2 reactivity.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. a. Explain why this compound has difficulty undergo... | Study Prep in Pearson+ [pearson.com]
- 3. homework.study.com [homework.study.com]
- 4. a. Explain why this compound has difficulty undergoing both.. [askfilo.com]
- 5. quora.com [quora.com]
- 6. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 12. Finkelstein Reaction [unacademy.com]
- 13. benchchem.com [benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. community.wvu.edu [community.wvu.edu]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. benchchem.com [benchchem.com]
- 18. Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Grignard Reactions with 1-Bromo-2,2-dimethylpropane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-bromo-2,2-dimethylpropane (neopentyl bromide).
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
The formation of the Grignard reagent from the sterically hindered this compound can be sluggish.[1][2] Failure to initiate is a common problem, often stemming from the passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[1][3]
| Possible Cause | Recommended Solution |
| Inactive Magnesium Surface | The surface of the magnesium turnings is likely coated with a layer of magnesium oxide (MgO), which prevents the reaction.[3][4] Activate the magnesium using one of the following methods: • Mechanical Activation: Under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.[1][5] • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) (DBE).[2][4] The disappearance of the iodine's purple color or the observation of ethylene (B1197577) gas bubbles from DBE indicates magnesium activation.[3][4] |
| Presence of Moisture | Grignard reagents are extremely sensitive to water.[6] Ensure all glassware is rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under a stream of inert gas (e.g., nitrogen or argon).[1][3] Solvents must be anhydrous.[6] |
| Inappropriate Solvent | For sterically hindered halides like this compound, tetrahydrofuran (B95107) (THF) is generally a better solvent than diethyl ether due to its higher boiling point and better ability to solvate and stabilize the Grignard reagent.[1][7] The higher reaction temperature achievable with THF can help overcome the activation energy barrier.[7] |
| Low Local Concentration | A highly diluted solution of this compound may be slow to react.[7] Ensure an appropriate concentration as suggested in the experimental protocol. Adding a small portion of the halide solution initially can help to establish the reaction. |
| Low Temperature | The activation energy for this reaction is high due to steric hindrance. Gentle warming of the flask with a heat gun may be necessary to initiate the reaction.[1][2] Be prepared to cool the flask once the exothermic reaction begins.[1] |
Issue 2: The yield of the Grignard reagent is low.
Low yields can be attributed to incomplete reaction or the prevalence of side reactions.
| Possible Cause | Recommended Solution |
| Wurtz Coupling | A common side reaction is the coupling of the Grignard reagent with unreacted this compound to form 2,2,5,5-tetramethylhexane.[1] This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension, which maintains a low concentration of the alkyl halide in the reaction mixture.[7] Using a larger excess of magnesium can also help.[1] |
| Incomplete Reaction | Due to steric hindrance, the reaction may be slow.[7] Allow for a longer reaction time (e.g., reflux for several hours) to ensure the majority of the magnesium has been consumed.[7] |
| Quenching by Protons | Any source of protons, such as water, will quench the highly basic Grignard reagent.[6] Re-verify the anhydrous conditions of your setup and reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to form a Grignard reagent with this compound? A1: The primary challenge is the significant steric hindrance caused by the bulky tert-butyl group adjacent to the carbon-bromine bond.[2] This steric bulk hinders the reaction at the magnesium surface.[2]
Q2: What are the visual cues for a successful Grignard reaction initiation? A2: Successful initiation is typically indicated by one or more of the following: the disappearance of the color of a chemical activator like iodine, the appearance of a cloudy gray or brown color in the mixture, spontaneous boiling of the solvent (especially with diethyl ether), and a noticeable increase in temperature as the reaction is exothermic.[3]
Q3: Is THF or diethyl ether a better solvent for this reaction? A3: Tetrahydrofuran (THF) is often the preferred solvent for preparing Grignard reagents from less reactive or sterically hindered bromides like this compound.[1][7] Its higher boiling point allows for reaction at a higher temperature, and it is better at solvating and stabilizing the Grignard reagent.[7]
Q4: What are the most common side reactions? A4: The most prevalent side reaction is Wurtz-type coupling, where the Grignard reagent reacts with another molecule of this compound to form a dimer (2,2,5,5-tetramethylhexane).[1] Additionally, if any moisture is present, the Grignard reagent will be quenched to form neopentane.[7]
Experimental Protocols
Protocol: Preparation of Neopentylmagnesium Bromide
This protocol details the formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or heat gun
Procedure:
-
Glassware Preparation: Rigorously dry all glassware, either in an oven at >120°C overnight or by flame-drying under a stream of inert gas.[1] Allow to cool to room temperature under an inert atmosphere.
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.[7] Under a flow of inert gas, gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool.[7]
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approximately 10%) of the alkyl bromide solution to the stirred magnesium suspension.[7] The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and a slight temperature increase.[7] If the reaction does not start, gentle heating may be applied.[1]
-
Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.[7]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 2-4 hours, or until most of the magnesium has been consumed.[7]
-
Cooling and Use: Allow the gray-to-brown solution of the Grignard reagent to cool to room temperature. The reagent is now ready for use in subsequent reactions.
Visualizations
Caption: Experimental workflow for the preparation of neopentylmagnesium bromide.
Caption: Troubleshooting decision tree for Grignard reaction initiation failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. lookchem.com [lookchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
Activating magnesium for sluggish neopentyl bromide Grignard formation
Topic: Activating Magnesium for Sluggish Neopentyl Bromide Grignard Formation
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to overcome challenges associated with the formation of Grignard reagents from sterically hindered alkyl halides like neopentyl bromide.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to initiate the Grignard reaction with neopentyl bromide?
A1: The primary challenge in forming Grignard reagents is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms upon exposure to air and prevents the magnesium from reacting with the alkyl halide.[1] Neopentyl bromide, being a sterically hindered primary halide, reacts more sluggishly than simpler primary halides, making the initiation phase even more critical. The bulky neopentyl group can impede access to the magnesium surface.
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs, including:
-
The disappearance of the characteristic purple or brown color if iodine is used as an activator.[1]
-
Spontaneous boiling or refluxing of the solvent (especially with low-boiling point ethers like diethyl ether).[1]
-
The appearance of a cloudy, grey, or brownish turbidity in the reaction mixture.[1]
-
A noticeable increase in temperature, as the reaction is exothermic.[1]
Q3: Is the choice of solvent important for neopentyl bromide?
A3: Yes, the solvent choice is crucial. While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (B95107) (THF) is often a better choice for less reactive halides like neopentyl bromide.[2] The rate of reaction for neopentyl bromide is not mass-transport limited in diethyl ether but can become so in the more polar THF, indicating a faster intrinsic reaction rate in THF. THF is better at solvating and stabilizing the Grignard reagent as it forms.[2]
Q4: What are the main side reactions to be aware of?
A4: The most significant side reaction is Wurtz coupling, where the newly formed neopentyl magnesium bromide reacts with another molecule of neopentyl bromide to form 2,2,5,5-tetramethylhexane.[1] This can be minimized by the slow, dropwise addition of the alkyl halide to maintain its low concentration in the reaction flask.[3] Another common issue is the quenching of the Grignard reagent by any protic source, such as water, which will form neopentane.[1]
Troubleshooting Guide for Sluggish or Failed Reactions
If your Grignard reaction with neopentyl bromide fails to initiate or proceeds with a very low yield, follow this troubleshooting guide.
Symptom: Reaction Fails to Initiate
-
Probable Cause: Passivating magnesium oxide layer on the turnings.[1]
-
Recommended Action:
-
Mechanical Activation: In an inert atmosphere, use a dry glass stirring rod to crush some of the magnesium turnings against the side of the flask. This will expose a fresh, unoxidized metal surface.[4]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the neopentyl bromide.[1] The disappearance of the iodine color or the evolution of ethylene (B1197577) gas (from 1,2-dibromoethane) indicates activation.[5]
-
-
-
Probable Cause: Presence of trace amounts of water in glassware or solvents. Grignard reagents are highly sensitive to moisture.[6]
-
Recommended Action:
-
Rigorous Drying: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of dry inert gas (argon or nitrogen).[1]
-
Anhydrous Solvents: Use freshly opened anhydrous grade solvents or solvents dried over appropriate drying agents (e.g., sodium/benzophenone for ethers).[7]
-
-
Symptom: Reaction Starts but Then Stops or Yield is Very Low
-
Probable Cause: Insufficient activation or re-passivation of the magnesium surface.
-
Recommended Action:
-
Co-addition: In particularly stubborn cases, mix a small amount of 1,2-dibromoethane with the neopentyl bromide solution and add them together throughout the addition.[4]
-
Ultrasonication: Place the reaction flask in an ultrasonic bath to continuously clean the magnesium surface during the reaction.[4][6]
-
-
-
Probable Cause: Wurtz coupling is consuming the starting material and product.[3]
-
Recommended Action: Ensure a slow, controlled, dropwise addition of the neopentyl bromide solution to the actively stirring magnesium suspension. This keeps the concentration of the halide low, minimizing the coupling side reaction.[3]
-
Data Presentation
| Activation Method | Principle of Action | Advantages | Disadvantages | Expected Yield for Hindered Halides |
| Iodine (I₂) Crystal | Reacts with Mg to form MgI₂, etching the oxide layer and creating reactive sites.[1] | Simple to use; visual confirmation of initiation (color disappears).[1] | Can sometimes be insufficient for very stubborn reactions. | Moderate to Good |
| 1,2-Dibromoethane (DBE) | Highly reactive halide that readily reacts with Mg, cleaning the surface and producing ethylene gas.[5] | Very effective for initiating difficult reactions; gas evolution is a clear indicator.[5] | Introduces another halide that consumes some magnesium. | Good to Excellent |
| Mechanical Crushing/Stirring | Physically breaks the MgO layer to expose fresh, reactive metal.[8] | No chemical additives required; effective for lab-scale reactions.[4] | Can be difficult to implement on a larger scale. | Moderate to Good |
| Rieke Magnesium (Highly Reactive) | Prepared by reducing MgCl₂; consists of highly reactive, small metal particles with a large surface area.[9] | Bypasses the need for activation; allows for Grignard formation at very low temperatures (-78 °C).[10] | Requires separate preparation of the activated magnesium; can be pyrophoric.[11] | Excellent |
Experimental Protocols
Protocol 1: Activation with 1,2-Dibromoethane
This protocol is recommended for initiating the Grignard formation of the sluggish neopentyl bromide.
-
Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a positive pressure of dry argon or nitrogen.[1]
-
Reagent Setup: To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Solvent Addition: Add enough anhydrous THF via cannula to just cover the magnesium turnings.
-
Initiation: Using a syringe, add a few drops (e.g., 0.5-1.0 mL for a ~0.1 mol scale reaction) of 1,2-dibromoethane to the stirred magnesium suspension. Gentle warming with a heat gun may be applied to start the activation, which is indicated by bubbling (ethylene gas).[5]
-
Neopentyl Bromide Addition: Once activation is evident, begin the slow, dropwise addition of a solution of neopentyl bromide (1.0 equivalent) in anhydrous THF from the dropping funnel. The reaction should become self-sustaining (gentle reflux).
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be required to bring the reaction to completion until most of the magnesium is consumed.
Protocol 2: Using Rieke Magnesium (for highly challenging cases)
-
Preparation of Rieke Magnesium: In a separate, rigorously dried, and argon-flushed flask, prepare Rieke magnesium by reducing anhydrous MgCl₂ with lithium metal in THF, following established literature procedures.[9] This results in a black slurry of highly active magnesium.
-
Reaction Setup: Cool the slurry of Rieke magnesium to -78 °C (dry ice/acetone bath).
-
Neopentyl Bromide Addition: Slowly add a solution of neopentyl bromide in anhydrous THF to the stirred slurry of active magnesium.
-
Reaction: The oxidative addition is typically very rapid, often completing within 15-30 minutes even at this low temperature.[10] The resulting Grignard reagent can then be used in subsequent reactions.
Visualizations
Below are diagrams illustrating the troubleshooting logic and a standard experimental workflow for Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents Catalyzed by a Low-Valent Iron Complex [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 11. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in neopentyl bromide Grignard reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing side products in neopentyl bromide Grignard reactions.
Troubleshooting Guide
Q1: My neopentyl magnesium bromide Grignard reaction fails to initiate. What are the common causes and how can I resolve this?
A1: Reaction initiation failure is a common hurdle, primarily due to the passivating magnesium oxide layer on the magnesium turnings and the presence of moisture.[1] Neopentyl bromide's steric hindrance can also contribute to sluggish initiation.[1]
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by oven-drying at over 120°C overnight or by flame-drying under an inert gas stream (nitrogen or argon).[1] Solvents, particularly ethers like diethyl ether and tetrahydrofuran (B95107) (THF), must be anhydrous.[2]
-
Activate the Magnesium Surface: The magnesium oxide layer that inhibits the reaction must be disrupted.[3]
-
Mechanical Activation: Before adding solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the flask's bottom to expose a fresh metal surface.[3]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1] The disappearance of iodine's color or the observation of ethylene (B1197577) bubbles from 1,2-dibromoethane indicates successful activation.[3][4]
-
-
Apply Localized Heating: Gently warming a small area of the flask with a heat gun can often initiate the exothermic reaction.[1] Be prepared with an ice bath to control the reaction once it starts.[1]
-
Choose the Right Solvent: For sterically hindered halides like neopentyl bromide, THF is generally superior to diethyl ether as its higher polarity and boiling point facilitate the reaction.[1][5]
Q2: I'm observing a significant amount of a high-boiling point side product in my reaction mixture. What is it and how can I minimize its formation?
A2: The high-boiling point impurity is likely 2,2,5,5-tetramethylhexane , the product of Wurtz coupling.[1] This side reaction occurs when a formed neopentyl magnesium bromide molecule reacts with a molecule of unreacted neopentyl bromide.[1]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition of Neopentyl Bromide: Add the neopentyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.[6]
-
Maintain a Controlled Temperature: Grignard formation is exothermic. Elevated temperatures can increase the rate of Wurtz coupling.[7] Maintain a gentle reflux and use cooling baths as necessary to avoid overheating.[6]
-
Ensure an Excess of Magnesium: Using a larger surface area of magnesium can help to ensure that the neopentyl bromide reacts with the metal rather than the already formed Grignard reagent.[1]
-
Solvent Choice: While THF is generally preferred for the formation of the Grignard reagent, for some substrates, diethyl ether can sometimes lead to less Wurtz coupling.[6] However, for neopentyl bromide, THF is often the better choice for overall yield.[1]
Q3: My final product yield is low, and I suspect side reactions other than Wurtz coupling. What are other potential side products?
A3: Besides Wurtz coupling, other side reactions can reduce the yield of your desired product.
-
Reduction of the Electrophile: If the Grignard reagent contains β-hydrogens, it can act as a reducing agent. However, neopentyl magnesium bromide lacks β-hydrogens, making this specific pathway less likely. More relevant to neopentyl systems is the potential for reduction of sterically hindered ketones by other Grignard reagents that might be used in subsequent steps.[8]
-
Protonation of the Grignard Reagent: Neopentyl magnesium bromide is a strong base and will be quenched by any acidic protons.[1] This can come from trace water in the reagents or solvent, or from acidic functional groups on the electrophile.[4] The byproduct formed is neopentane .[1]
-
Reaction with Atmospheric Carbon Dioxide: If the reaction is not maintained under a strictly inert atmosphere, the Grignard reagent can react with CO₂ to form trimethylacetic acid after an acidic workup.[1]
Frequently Asked Questions (FAQs)
Q4: Why is THF often recommended over diethyl ether for preparing neopentyl magnesium bromide?
A4: THF is a more polar solvent than diethyl ether, which helps to solvate and stabilize the Grignard reagent more effectively.[5] This increased stabilization is particularly beneficial for the formation of Grignards from sterically hindered halides like neopentyl bromide, often leading to a faster reaction and higher yield.[1][3]
Q5: What is the visual evidence of a successful Grignard reaction initiation?
A5: A successful initiation is typically marked by the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent, the appearance of a cloudy grey or brownish color in the reaction mixture, and the generation of heat.[3]
Q6: Can I store my prepared neopentyl magnesium bromide solution?
A6: While it is best to use the Grignard reagent immediately after preparation, it can be stored for a short period under a strictly inert atmosphere (nitrogen or argon). Over time, the concentration may decrease due to reaction with trace contaminants or thermal decomposition. It is highly recommended to titrate the solution before use if it has been stored.[1]
Q7: How do I accurately determine the concentration of my neopentyl magnesium bromide solution?
A7: The concentration of the Grignard reagent should be determined by titration just before use.[1] A common method involves titrating a known amount of an anhydrous acid, like diphenylacetic acid, with the Grignard solution until a color change is observed with an indicator.[1]
Data Presentation
The following tables provide a summary of expected trends in the Grignard reaction of neopentyl bromide based on qualitative literature data. Note that specific yields can vary significantly based on the precise experimental conditions.
Table 1: Effect of Solvent on Neopentyl Magnesium Bromide Formation
| Solvent | Relative Rate of Formation | Expected Yield of Grignard Reagent | Expected Level of Wurtz Coupling |
| Diethyl Ether | Slower | Moderate | Moderate to High |
| Tetrahydrofuran (THF) | Faster | High | Low to Moderate |
This table is representative and compiled from qualitative descriptions in the literature indicating THF's superiority for sterically hindered halides.[1]
Table 2: Influence of Temperature on Side Product Formation
| Reaction Temperature | Expected Yield of Grignard Reagent | Expected Percentage of Wurtz Coupling Product |
| Low (e.g., 0-10 °C) | High | Lower |
| Moderate (Reflux in THF) | High | Moderate |
| High (Uncontrolled Exotherm) | Lower | Higher |
This table illustrates the general principle that lower temperatures tend to suppress the Wurtz coupling side reaction.[7]
Experimental Protocols
Protocol 1: Preparation of Neopentyl Magnesium Bromide
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Neopentyl bromide (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1-2 small crystals)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Add the iodine crystals. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, coating the magnesium with a purple vapor. Continue gentle heating until the purple color disappears.[6]
-
Initiation: Add a small portion of the anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of neopentyl bromide in the remaining anhydrous THF. Add a small amount (approx. 10%) of the neopentyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by gentle reflux and the appearance of a cloudy, greyish suspension.[1]
-
Addition: Once the reaction has started, add the remaining neopentyl bromide solution dropwise at a rate that maintains a steady, gentle reflux. Use a cooling bath if necessary to control the reaction temperature.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting grey solution is the neopentyl magnesium bromide reagent.
Protocol 2: Titration of Neopentyl Magnesium Bromide
Materials:
-
Diphenylacetic acid (accurately weighed)
-
Anhydrous THF
-
1,10-Phenanthroline (B135089) (indicator)
-
Burette and Erlenmeyer flask (dried)
Procedure:
-
Prepare Acid Solution: In a dry Erlenmeyer flask under an inert atmosphere, dissolve an accurately weighed amount of diphenylacetic acid in anhydrous THF. Add a few crystals of 1,10-phenanthroline as an indicator.
-
Titration: Fill a dry burette with the prepared neopentyl magnesium bromide solution.
-
Endpoint: Slowly add the Grignard reagent to the stirred diphenylacetic acid solution. The endpoint is reached when the solution develops a persistent reddish-brown color.
-
Calculation: Calculate the molarity of the Grignard reagent based on the volume added to reach the endpoint and the initial moles of diphenylacetic acid.
Visualizations
Caption: Reaction pathways in neopentyl bromide Grignard formation.
Caption: Workflow for troubleshooting common Grignard reaction issues.
References
Troubleshooting low yields in nickel-catalyzed coupling of neopentyl bromide
This technical support center provides troubleshooting guidance for researchers encountering low yields in nickel-catalyzed coupling reactions, with a specific focus on the challenging substrate, neopentyl bromide.
Frequently Asked Questions (FAQs)
Q1: My nickel-catalyzed coupling of neopentyl bromide is giving low to no yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields with neopentyl bromide, begin by verifying the fundamentals of your reaction setup. Ensure all glassware was rigorously dried to remove moisture, as Grignard and organometallic reactions are highly sensitive to water.[1] Confirm that all solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere (argon or nitrogen). Re-evaluate the quality and activity of your reagents, particularly the nickel catalyst, ligand, and any reductant used.
Q2: The reaction with neopentyl bromide is sluggish or doesn't initiate. What could be the issue?
A2: Neopentyl halides are known for their lower reactivity due to steric hindrance.[2] If you are preparing a Grignard reagent, ensure the magnesium turnings have been activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] For the cross-coupling step, sluggishness can be due to an inappropriate choice of ligand or insufficient reaction temperature. While many modern protocols run at room temperature, gentle heating may be necessary for challenging substrates.[1]
Q3: What are the most critical components to optimize for coupling sterically hindered substrates like neopentyl bromide?
A3: For sterically hindered substrates, the choice of ligand is paramount.[1][2] Small, electron-donating ligands have shown success in facilitating the coupling of neopentyl bromides.[1][2] Additionally, the choice of nickel precatalyst, the activity of the reductant (in cross-electrophile couplings), and the solvent can significantly impact the reaction's success.
Q4: I am observing significant amounts of homocoupling products. How can I minimize this side reaction?
A4: Homocoupling is a common side reaction in reductive couplings.[3] The choice of ligand can significantly influence the selectivity for cross-coupling over homocoupling.[4] Tuning the reaction temperature and the rate of addition of the reagents can also be beneficial. In some cases, adjusting the stoichiometry of the coupling partners or the reductant may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in Ni-catalyzed Cross-Electrophile Coupling of Neopentyl Bromide with an Aryl Bromide
This guide focuses on a reductive coupling where a stoichiometric reductant, such as zinc or manganese, is used.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Ligand | The ligand is crucial for coupling sterically hindered substrates.[1][2] For neopentyl bromides, 5-cyanoimidazole has been identified as a highly effective and inexpensive ligand.[2][5] If you are using a different ligand, consider switching to 5-cyanoimidazole or another small, electron-donating ligand. |
| Inactive Reductant | The metallic reductant (e.g., zinc or manganese powder) is essential for turning over the catalytic cycle.[1][6] Ensure the reductant is of high purity and activity. Consider activating the metal powder prior to use or purchasing from a reputable supplier. |
| Insufficient Catalyst Loading | For challenging couplings involving sterically hindered substrates, a higher catalyst and ligand loading may be required to achieve a reasonable yield.[1] Consider increasing the catalyst loading incrementally. |
| Inappropriate Solvent | The polarity of the solvent can affect the reaction rate. Anhydrous DMA (dimethylacetamide) is a solvent in which successful couplings of neopentyl bromide have been reported.[1] |
| Presence of Water or Oxygen | Nickel catalysts, especially in their Ni(0) active state, are sensitive to air and moisture. Ensure all glassware is oven or flame-dried and that all solvents and reagents are anhydrous and properly degassed. The reaction should be set up and run under a strictly inert atmosphere.[1] |
| Low Reaction Temperature | While many nickel-catalyzed reactions proceed at room temperature, sterically demanding substrates may require gentle heating to overcome the activation barrier.[1] |
Experimental Protocols
General Protocol for Nickel-Catalyzed Cross-Electrophile Coupling of Neopentyl Bromide and an Aryl Bromide
This protocol is adapted from a reported procedure and may require optimization for your specific substrates.[1]
Materials:
-
NiCl₂(dme) (Nickel(II) chloride dimethoxyethane complex)
-
5-cyanoimidazole
-
Aryl bromide
-
Neopentyl bromide
-
Zinc dust (<10 micron, high purity)
-
Anhydrous dimethylacetamide (DMA)
Procedure:
-
In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and 5-cyanoimidazole (10 mol%) to a dry reaction vial equipped with a magnetic stir bar.
-
Add anhydrous DMA to the vial and stir the mixture for 10-15 minutes to allow for the formation of the catalyst-ligand complex.
-
In a separate oven-dried vial, add the aryl bromide (1.0 equivalent), neopentyl bromide (1.5 equivalents), and zinc dust (2.0 equivalents).
-
Transfer the prepared catalyst solution to the vial containing the substrates and zinc.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS over 12-24 hours.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification by column chromatography.
Visual Guides
Troubleshooting Workflow for Low Yields
This diagram outlines a logical approach to troubleshooting low yields in the nickel-catalyzed coupling of neopentyl bromide.
A logical workflow for troubleshooting low reaction yields.
Simplified Catalytic Cycle for Ni-Catalyzed Reductive Cross-Coupling
This diagram illustrates a simplified catalytic cycle for the cross-electrophile coupling, highlighting key stages where issues might arise.
A simplified representation of the nickel catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides [organic-chemistry.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Neopentyl-Substituted Compounds
Welcome to the technical support center for the purification of neopentyl-substituted compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these sterically hindered molecules.
Frequently Asked Questions (FAQs)
Q1: Why are neopentyl-substituted compounds often difficult to purify?
A1: The primary challenge in purifying neopentyl-substituted compounds arises from the steric hindrance imposed by the bulky neopentyl group. This quaternary carbon moiety can impede interactions with stationary phases in chromatography, hinder the formation of well-ordered crystals in recrystallization, and influence the compound's solubility profile in various solvents.
Q2: What are the most common impurities found in reactions involving neopentyl groups?
A2: Common impurities include unreacted starting materials, byproducts from side reactions (such as elimination products), and isomers formed through rearrangement of carbocation intermediates, which can occur under certain reaction conditions. For instance, in the synthesis of neopentyl iodide, tert-amyl iodide can be a rearrangement byproduct.[1]
Q3: Can I use standard purification techniques for neopentyl compounds?
A3: Yes, standard techniques such as flash column chromatography, recrystallization, distillation, and preparative HPLC are all applicable. However, they often require significant optimization to overcome the challenges posed by steric hindrance. For example, SN2 reactions with neopentyl halides are extremely slow, making the removal of unreacted starting material crucial.[2]
Q4: Are there any specific safety precautions I should take when purifying neopentyl-substituted compounds?
A4: Standard laboratory safety protocols should always be followed. Specific precautions depend on the compound and solvents being used. For example, when working with neopentyl iodide, it is important to be aware of the hazards associated with methyl iodide, which can have serious toxic effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of neopentyl-substituted compounds.
Issue 1: Poor Separation in Column Chromatography
Symptom: Your neopentyl-substituted compound co-elutes with impurities or shows significant tailing on a silica (B1680970) gel column.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance: The neopentyl group prevents effective interaction with the stationary phase. | Optimize your solvent system. A less polar solvent system may improve separation by minimizing interactions of the polar parts of the molecule with the silica. Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica. |
| Compound Degradation: The compound may be unstable on silica gel. | Perform a stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider using a more inert stationary phase or deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the eluent. |
| Inappropriate Solvent System: The chosen eluent is either too strong or too weak. | Systematically screen different solvent systems with varying polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.[3][4] |
Issue 2: Difficulty with Recrystallization
Symptom: Your neopentyl-substituted compound oils out, forms a fine powder instead of crystals, or fails to crystallize altogether.
| Potential Cause | Troubleshooting Step |
| High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures. | Try a less polar solvent or a mixed solvent system. Adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to a solution of the compound can induce crystallization. |
| Slow Nucleation: The bulky neopentyl group can inhibit the formation of a crystal lattice. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. |
| "Oiling Out": The compound separates as a liquid instead of a solid. | This often occurs when the melting point of the compound is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a mixed solvent system. If oiling out persists, redissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly. |
Issue 3: Challenges in Preparative HPLC
Symptom: Poor peak shape, low resolution, or irreversible adsorption on the column during preparative HPLC of non-polar neopentyl compounds.
| Potential Cause | Troubleshooting Step |
| Strong Retention on Reverse-Phase Columns: Highly non-polar neopentyl compounds can be strongly retained on C18 columns. | Use a mobile phase with a higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol). Consider a column with a shorter alkyl chain (e.g., C8 or C4) to reduce hydrophobic interactions. |
| Poor Peak Shape: Tailing or fronting of peaks. | Ensure the sample is dissolved in the mobile phase. A mismatch between the sample solvent and the mobile phase can cause peak distortion. Optimize the flow rate and gradient profile. |
| Irreversible Adsorption: The compound does not elute from the column. | This can happen with very non-polar compounds. Try flushing the column with a very strong solvent like isopropanol (B130326) or THF. In some cases, normal-phase HPLC might be a better alternative. |
Quantitative Data Summary
The following tables summarize purification data for various neopentyl-substituted compounds from literature sources.
Table 1: Column Chromatography Purification Data
| Compound | Stationary Phase | Eluent System | Purity | Yield (%) | Reference |
| Neopentyl 4-bromobenzenesulfonate (B403753) | Silica Gel | Gradient of dichloromethane (B109758) in hexanes | >98% | Not Reported | [3] |
| N-neopentyl secondary amine | Silica Gel | Gradient of ethyl acetate (B1210297) in hexanes | >95% | Not Reported | [4] |
| Neopentyl Iodide | Not Specified | Not Specified | Not specified, but contains ~5% tert-amyl iodide | 64-75 | [1] |
Table 2: Recrystallization Purification Data
| Compound | Solvent System | Purity | Melting Point (°C) | Yield (%) | Reference |
| Neopentyl Glycol | Not Specified | >98% | 122-123 | 94 (overall) | [5] |
| Pivalic Acid | Not Specified | 98.0% | Not Reported | 93 | [6] |
| Pivalic Acid | Not Specified | 97.2% | Not Reported | 89 | [7] |
Table 3: Distillation Purification Data
| Compound | Distillation Type | Purity | Boiling Point (°C) / Pressure (mmHg) | Yield (%) | Reference |
| Neopentyl Iodide | Reduced Pressure | Not Specified | 54-55 / 55 | 64-75 | [1] |
| Pivalic Acid | Vacuum | Not Specified | 54-66 / 5-13 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of Neopentyl 4-bromobenzenesulfonate
This protocol is a general procedure for the purification of neopentyl 4-bromobenzenesulfonate via flash column chromatography on silica gel.[3]
Materials:
-
Crude neopentyl 4-bromobenzenesulfonate
-
Silica gel (for flash chromatography)
-
Hexanes
-
Dichloromethane
-
Standard laboratory glassware for chromatography
Procedure:
-
Prepare the Column: Dry pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the eluent by adding increasing proportions of dichloromethane. The exact gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified neopentyl 4-bromobenzenesulfonate as a white solid.
Protocol 2: Purification of Neopentyl Iodide by Distillation
This protocol describes the purification of neopentyl iodide by distillation under reduced pressure.[1]
Materials:
-
Crude neopentyl iodide
-
1 N Sodium hydroxide (B78521) solution
-
Calcium chloride
-
Distillation apparatus with a Vigreux column
-
Vacuum source
Procedure:
-
Washing: Wash the crude neopentyl iodide with water, followed by several portions of cold 1 N sodium hydroxide solution until the washings are no longer basic. Finally, wash with water again.
-
Drying: Dry the washed product over anhydrous calcium chloride.
-
Distillation: Set up the distillation apparatus for vacuum distillation. Distill the dried neopentyl iodide under reduced pressure. Collect the fraction boiling at 54–55 °C at 55 mmHg.
Visualizations
Caption: General workflow for the purification of neopentyl-substituted compounds.
Caption: Troubleshooting logic for column chromatography of neopentyl compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
- 7. EP0836587B1 - Process for separating pivalic acid from spent reaction mixtures - Google Patents [patents.google.com]
Technical Support Center: Byproduct Analysis in Reactions with 1-Bromo-2,2-dimethylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 1-Bromo-2,2-dimethylpropane (also known as neopentyl bromide). Due to its unique structure, this substrate is prone to forming undesired byproducts through rearrangement and elimination pathways. This guide will help you understand and control these side reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so slow and often lead to a mixture of products?
A1: this compound is a primary alkyl halide, but the carbon atom adjacent to the one bearing the bromine is a quaternary carbon. This structure leads to two main challenges:
-
Steric Hindrance: The bulky tert-butyl group physically blocks the backside attack required for a standard S(_N)2 reaction. This makes the S(_N)2 pathway extremely slow.[1]
-
Unstable Primary Carbocation: An S(_N)1 reaction would require the formation of a highly unstable primary carbocation, which is energetically unfavorable.[1]
As a result, under conditions that might favor S(_N)1 or E1 reactions (e.g., solvolysis in a polar protic solvent), the molecule tends to undergo rearrangement to form a more stable tertiary carbocation, leading to a mixture of substitution and elimination byproducts.
Q2: What are the common byproducts observed in reactions with this compound?
A2: The most common byproducts arise from a carbocation rearrangement (a 1,2-methyl shift) that occurs after the initial (slow) formation of a primary carbocation. The resulting more stable tertiary carbocation can then be attacked by a nucleophile or undergo elimination.
-
Rearranged Substitution Products: For example, in solvolysis with water, the main substitution product is 2-methyl-2-butanol, not the expected 2,2-dimethylpropan-1-ol. Similarly, with ethanol (B145695), the major product is 2-ethoxy-2-methylbutane.
-
Elimination Product: The primary elimination byproduct, formed from the rearranged tertiary carbocation, is 2-methyl-2-butene (B146552).[2][3]
Q3: Is it possible to obtain the direct, unrearranged substitution product?
A3: Obtaining the unrearranged product via an S(_N)2 reaction is very challenging due to the severe steric hindrance. While not impossible, the reaction is exceptionally slow.[4] Success requires forcing conditions with a strong nucleophile and a polar aprotic solvent, but even then, yields may be low and side reactions can occur.
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of rearranged alcohols/ethers and an alkene.
-
Problem: You are likely running the reaction under conditions that favor an S(_N)1/E1 pathway, leading to carbocation rearrangement. This is common in solvolysis reactions with weak nucleophiles like water or ethanol, especially with heating.[4][5]
-
Solutions:
-
Avoid S(_N)1/E1 Conditions: If the rearranged product is not desired, avoid using polar protic solvents and weak nucleophiles.
-
Promote S(_N)2 (with caution): To favor the (very slow) direct substitution, use a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., sodium azide (B81097) in DMF). Be prepared for long reaction times and potentially low yields.[6]
-
Issue 2: My elimination reaction with a strong base is not working as expected.
-
Problem: While strong, bulky bases like potassium tert-butoxide typically favor E2 reactions, this compound lacks beta-hydrogens that can be accessed in the required anti-periplanar conformation for a standard E2 elimination. Therefore, the reaction may proceed through a slower, E1-like mechanism involving carbocation formation and rearrangement, leading to 2-methyl-2-butene.[3]
-
Solutions:
-
Understand the Pathway: Recognize that a direct E2 elimination is unlikely. The formation of 2-methyl-2-butene is the expected outcome via an E1-like pathway with rearrangement.
-
Alternative Synthetic Routes: If a different alkene is desired, it is advisable to choose a different starting material or synthetic strategy.
-
Byproduct Formation Overview
The following table summarizes the expected products under different reaction conditions. Note that quantitative yields can be highly dependent on specific parameters like temperature and concentration, and are often not well-reported due to the complex nature of these reactions.
| Reagent(s) | Solvent | Primary Mechanism(s) | Expected Major Product(s) | Common Byproduct(s) |
| H₂O (solvolysis) | Water | S(_N)1/E1 with rearrangement | 2-Methyl-2-butanol | 2-Methyl-2-butene |
| Ethanol (solvolysis) | Ethanol | S(_N)1/E1 with rearrangement | 2-Ethoxy-2-methylbutane | 2-Methyl-2-butene |
| Sodium Ethoxide | Ethanol | Competing S(_N)2 and E1/S(_N)1 | 2-Ethoxy-2-methylbutane (rearranged) | 2-Methyl-2-butene, Neopentyl ethyl ether (minor) |
| Potassium tert-Butoxide | tert-Butanol | E1 with rearrangement | 2-Methyl-2-butene | Minimal substitution products |
| Sodium Azide | DMF | S(_N)2 (very slow) | 1-Azido-2,2-dimethylpropane | - |
Reaction Pathways and Experimental Workflow
Below are diagrams illustrating the competing reaction pathways and a general experimental workflow for analyzing the product mixture.
Caption: Competing reaction pathways for this compound.
Key Experimental Protocols
Protocol 1: Solvolysis in Ethanol (Illustrating Rearrangement)
This protocol is for demonstrating the formation of rearranged products.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M solution).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically slow and may require several hours to days.
-
Work-up: After cooling, neutralize the solution with a mild base (e.g., aqueous sodium bicarbonate). Extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate. Analyze the product mixture by GC-MS to identify and quantify the rearranged ether (2-ethoxy-2-methylbutane) and the elimination product (2-methyl-2-butene).
Protocol 2: Attempted S(_N)2 with Sodium Azide (Minimizing Rearrangement)
This protocol aims to favor the direct substitution product, though reaction rates are very low.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium azide (1.2 eq) in dry dimethylformamide (DMF).
-
Reaction Conditions: Add this compound (1.0 eq) to the solution. Heat the mixture to 60-70 °C and stir for an extended period (24-72 hours or more), monitoring by GC-MS.[6]
-
Work-up: Cool the reaction mixture and quench by carefully adding water. Extract the product with diethyl ether.
-
Purification and Analysis: Wash the combined organic layers thoroughly with water to remove DMF, then with brine. Dry over anhydrous sodium sulfate and concentrate. The crude product can be analyzed by GC-MS and purified by column chromatography if necessary.
Caption: General workflow for reaction work-up and byproduct analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The dehydrohalogenation of neopentyl bromide with alcoholic KOH mainly gives [infinitylearn.com]
- 3. The dehydrohalogenation of neopentyl bromide with alcoholic KOH mainly gi.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. Solved 3. Neopentyl bromide undergoes solvolysis in water | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Alternative Synthetic Routes for Neopentyl Group Installation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing alternative synthetic routes that avoid the use of neopentyl bromide. The sterically hindered nature of the neopentyl group presents unique challenges in synthesis, often leading to low reactivity and undesired rearrangements. This guide offers practical solutions and detailed protocols for alternative methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is neopentyl bromide so unreactive in standard nucleophilic substitution reactions?
A1: Neopentyl bromide's low reactivity is primarily due to significant steric hindrance. The bulky tert-butyl group adjacent to the carbon bearing the bromide physically blocks the backside attack required for a typical SN2 reaction.[1][2] In fact, the rate of SN2 reaction for neopentyl halides can be up to 100,000 times slower than for a simple primary halide like propyl halide.[1][2] While an SN1 pathway might be considered, it would involve the formation of a highly unstable primary carbocation, which is energetically unfavorable.[1]
Q2: What occurs when neopentyl bromide is subjected to SN1 conditions?
A2: Under forcing SN1 conditions, such as heating in a polar protic solvent, neopentyl bromide can undergo solvolysis. However, the reaction is typically slow and proceeds with a characteristic rearrangement.[1][3] The initially formed, unstable primary carbocation rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, ultimately leading to a rearranged product.[1][4]
Q3: Are there effective alternatives to neopentyl bromide for introducing a neopentyl group?
A3: Yes, several effective alternative strategies exist. These include:
-
Using more reactive neopentyl derivatives: Neopentyl trifluoromethanesulfonate (B1224126) (neopentyl triflate) or neopentyl tosylate can be used as they have better leaving groups.[5][6]
-
Mitsunobu Reaction: Neopentyl alcohol can be used with a nucleophile in a Mitsunobu reaction.[5][7][8]
-
Reductive Amination: For N-neopentylation, reductive amination of an amine with pivaldehyde is a viable route.[5]
-
Transition-Metal Catalyzed Cross-Coupling: Nickel-catalyzed cross-coupling reactions can effectively form C-C bonds using neopentyl halides.[1] Suzuki-Miyaura coupling using neopentyl boronic esters is also a powerful method.[9][10]
Troubleshooting Guides
Issue 1: My SN2 reaction with a neopentyl electrophile is failing.
| Potential Cause | Troubleshooting Step |
| Extreme Steric Hindrance | SN2 reactions are notoriously slow for neopentyl systems. It is highly recommended to switch to an alternative synthetic strategy.[1][2] |
| Poor Leaving Group | If using neopentyl bromide, consider switching to a neopentyl derivative with a better leaving group, such as neopentyl tosylate or, even better, neopentyl triflate, which is significantly more reactive.[5] |
| Insufficiently Reactive Nucleophile | Forcing conditions with a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO) at elevated temperatures might yield a small amount of product, but be aware that elimination byproducts are likely.[1] |
Issue 2: My reaction is yielding a rearranged product instead of the desired neopentyl-substituted product.
| Potential Cause | Troubleshooting Step |
| Carbocation Rearrangement (SN1 Conditions) | This is an inherent property of the neopentyl system under SN1 conditions.[1] To obtain the unrearranged product, an SN1 pathway must be avoided. Utilize methods that do not involve the formation of a carbocation, such as the Mitsunobu reaction or SN2 reactions with highly activated electrophiles. |
Issue 3: I'm having difficulty initiating a Grignard reaction with neopentyl bromide.
| Potential Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer preventing the reaction from starting. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating can also help initiate the reaction.[1] |
| Solvent Polarity | The rate of Grignard reagent formation for neopentyl bromide is sensitive to the dielectric constant of the solvent. Using a more polar solvent like THF can increase the reaction rate.[1] |
| Halide Reactivity | Neopentyl chloride is less reactive than neopentyl bromide or iodide. If using the chloride, expect longer initiation times or consider a more aggressive activation method.[1] |
Issue 4: My transition-metal catalyzed cross-coupling reaction has a low yield.
| Potential Cause | Troubleshooting Step |
| Inappropriate Catalyst System | For challenging couplings involving neopentyl groups, nickel-based catalysts are often more effective than palladium-based ones.[1] For Suzuki couplings, ensure the choice of base is appropriate; a hard Lewis base like potassium acetate (B1210297) can suppress unwanted side reactions.[9] |
| Low Catalyst Loading | For difficult couplings, increasing the catalyst and ligand loading may improve the yield.[1] |
| Poor Reductant Activity (for Ni-catalyzed reactions) | If using a reductive coupling protocol, ensure the reductant (e.g., zinc dust) is of high purity and activity.[1] |
| Suboptimal Reaction Temperature | While many modern cross-coupling methods work at room temperature, gentle heating may be necessary for particularly challenging substrates like neopentyl derivatives.[1] |
Alternative Synthetic Routes: Data and Protocols
Data Presentation: Comparison of Alternative Neopentylation Methods
| Method | Typical Substrate | Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| SN2 with Neopentyl Tosylate | Amines, Phenols | Neopentyl Tosylate, Base (e.g., K₂CO₃) | 40-70 | 12-24 | 80-110 | Avoids rearrangement, uses readily available starting materials. | Requires preparation of the tosylate, still relatively slow due to steric hindrance. |
| Mitsunobu Reaction | Phenols, Carboxylic Acids, Phthalimide | Neopentyl Alcohol, PPh₃, DIAD/DEAD | 60-90 | 12-24 | 0 to RT | Mild conditions, high yields, stereochemical inversion at chiral centers.[7][8][11] | Stoichiometric amounts of phosphine (B1218219) oxide byproduct can complicate purification.[12] |
| Reductive Amination | Primary/Secondary Amines | Pivaldehyde, NaBH(OAc)₃ | 70-95 | 6-12 | RT | Mild conditions, high yields, readily available starting materials.[5] | Limited to the formation of C-N bonds. |
| Ni-Catalyzed Cross-Coupling | Aryl Halides | Neopentyl Bromide, NiCl₂(dme), Ligand, Zn | 50-80 | 12-24 | 60-80 | Forms C-C bonds, good for sterically hindered substrates.[1] | Requires inert atmosphere, catalyst can be sensitive. |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides | Neopentyl Boronic Ester, Pd Catalyst, Base | 70-95 | 2-12 | RT to 100 | Mild conditions, high functional group tolerance, commercially available reagents.[9][13] | Requires synthesis of the boronic ester. |
Experimental Protocols & Visualizations
O-Neopentylation of a Phenol (B47542) via Mitsunobu Reaction
This protocol describes the formation of a neopentyl ether from a phenol and neopentyl alcohol.
Experimental Protocol:
-
To a stirred solution of the phenol (1.0 equiv), neopentyl alcohol (1.2 equiv), and triphenylphosphine (B44618) (PPh₃) (1.5 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature, add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.[5]
-
Stir the reaction mixture at room temperature for 12-24 hours.[5]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired neopentyl ether.[5]
N-Neopentylation of an Amine via Reductive Amination
This protocol details the synthesis of a neopentyl-substituted amine from a primary or secondary amine and pivaldehyde.
Experimental Protocol:
-
To a solution of the amine (1.0 equiv) and pivaldehyde (1.2 equiv) in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE), add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv) in portions at room temperature.[5]
-
Stir the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Synthesis of a Neopentyl Arene via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl bromide with a neopentyl boronic ester.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 equiv), neopentyl boronic ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv) in a reaction vessel.
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Managing Thermal Instability in Large-Scale Reactions of 1-Bromo-2,2-dimethylpropane
This technical support center provides crucial information for researchers, scientists, and drug development professionals on the safe handling and management of thermal instability in large-scale reactions involving 1-Bromo-2,2-dimethylpropane (also known as neopentyl bromide).
Troubleshooting Guide
This guide addresses potential issues during the scale-up of reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Exotherm or Runaway Reaction | - Reaction temperature is too high.- Inadequate cooling capacity for the reaction scale.- Presence of contaminants that catalyze decomposition.- Incorrect reagent stoichiometry. | - Immediately cease reagent addition and initiate emergency cooling.- If necessary, quench the reaction with a pre-determined and tested quenching agent.- Review the process safety management plan and conduct a thorough risk assessment before proceeding.[1] |
| Low or No Conversion | - Steric hindrance of this compound slowing the reaction rate.[2][3]- Reaction temperature is too low. | - Gradually increase the reaction temperature while carefully monitoring for any exotherms.- Consider a different solvent to enhance reactivity.- If applicable, investigate alternative, less sterically hindered reagents. |
| Formation of Unexpected Byproducts | - Thermal rearrangement of the neopentyl carbocation.[4]- Side reactions due to excessive temperature. | - Analyze the byproduct structure to understand the reaction pathway.- Lower the reaction temperature to minimize rearrangement and side reactions.- Optimize reaction conditions (e.g., solvent, concentration) to favor the desired product. |
| Pressure Buildup in the Reactor | - Gas evolution from decomposition or side reactions.- Boiling of the solvent due to an uncontrolled exotherm. | - Ensure the reactor is equipped with an adequately sized and functional pressure relief system.- Monitor the reaction temperature closely to prevent solvent boiling.- Identify the gaseous byproducts to understand the source of the pressure increase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
Q2: What is the likely thermal decomposition pathway of this compound?
A2: Theoretical studies suggest that the gas-phase thermal decomposition of this compound proceeds through a Wagner-Meerwein rearrangement.[4] This involves the migration of a methyl group and the bromide ion to form a more stable tertiary carbocation, which then undergoes β-elimination of HBr to yield olefins such as 2-methyl-2-butene (B146552) and 2-methyl-1-butene.[4]
Q3: What are the signs of thermal instability or the onset of a runaway reaction?
A3: Key indicators include a sudden and accelerating increase in the internal reaction temperature that is no longer controlled by the cooling system, a rapid rise in pressure, a change in the color of the reaction mixture, and an increased rate of off-gassing.[1] Continuous monitoring of the reaction temperature and pressure is critical for early detection.
Q4: How can I assess the thermal stability of my specific reaction mixture containing this compound?
A4: It is highly recommended to perform thermal analysis experiments before scaling up. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition and the energy released. Reaction Calorimetry (RC) can measure the heat evolved during the desired reaction and any side reactions under process conditions. These data are essential for designing an adequate cooling system and emergency relief venting.
Q5: What are the best practices for quenching a large-scale reaction involving this compound in an emergency?
A5: The quenching procedure should be developed and tested on a small scale before being implemented for large-scale operations. An ideal quenching agent should be readily available, react quickly with the reactive components to stop the exotherm, and not produce a large amount of gas. The addition of the quenching agent should be controlled to prevent a violent reaction. The specific quenching agent will depend on the other reactants and solvent in your system.
Quantitative Data
Specific experimental data on the thermal decomposition of this compound is limited in the available literature. Researchers should determine these values experimentally for their specific reaction systems.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁Br | [6] |
| Molecular Weight | 151.04 g/mol | [6] |
| Boiling Point | 105-106 °C | [7] |
| Melting Point | -105.5 °C | [7] |
| Density | 1.199 g/mL at 25 °C | [7] |
| Flash Point | 6.7 °C | [7] |
| Onset of Decomposition (DSC) | Data not available | |
| Heat of Decomposition (DSC) | Data not available | |
| Activation Energy of Decomposition | Data not available |
Experimental Protocols
Protocol 1: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition and the heat of decomposition for a reaction mixture containing this compound.
Methodology:
-
Sample Preparation: In a controlled environment (e.g., a glove box or fume hood), carefully prepare a small sample (typically 5-10 mg) of the reaction mixture in a high-pressure DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Set the starting temperature to ambient and the ending temperature to a point well above the expected reaction or decomposition temperature (e.g., 350 °C).
-
Program a heating rate, typically 2-10 °C/min.
-
-
Data Acquisition:
-
Start the DSC run and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which may indicate decomposition.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (in J/g).
-
Repeat the experiment at different heating rates to obtain kinetic parameters if desired.
-
Protocol 2: Reaction Calorimetry for Process Safety Assessment
Objective: To measure the heat of reaction, heat flow, and heat capacity of a reaction involving this compound under process-like conditions.
Methodology:
-
Reactor Setup:
-
Set up a reaction calorimeter (e.g., RC1) that mimics the geometry and agitation of the plant reactor.
-
Charge the reactor with the initial reactants and solvent.
-
-
Calibration:
-
Perform a calibration of the calorimeter to determine the heat transfer coefficient.
-
-
Reaction Execution:
-
Start the reaction by adding this compound at a controlled rate that simulates the planned process addition.
-
Maintain the desired reaction temperature using the calorimeter's temperature control system.
-
-
Data Monitoring and Collection:
-
Continuously monitor and record the internal temperature, jacket temperature, and heat flow throughout the reaction.
-
-
Data Analysis:
-
Calculate the total heat of reaction from the integrated heat flow curve.
-
Determine the maximum heat flow to ensure the plant's cooling system can handle the heat load.
-
Analyze the data to understand the reaction kinetics and identify any potential for reactant accumulation.
-
Visualizations
Caption: Predicted thermal decomposition pathway of this compound.
References
- 1. gauthmath.com [gauthmath.com]
- 2. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. research.usfq.edu.ec [research.usfq.edu.ec]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. Propane, 1-bromo-2,2-dimethyl- [webbook.nist.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
Navigating Steric Hindrance: A Comparative Guide to Bulky Alkylating Agents Beyond Neopentyl Bromide
For researchers, scientists, and drug development professionals, the introduction of sterically bulky alkyl groups is a critical strategy in molecular design. These motifs can profoundly influence a molecule's pharmacological profile by enhancing metabolic stability, modulating receptor binding affinity, and improving oral bioavailability. Neopentyl bromide, a primary alkyl halide, is a classic example of a sterically encumbered building block. However, its utility is often hampered by its notoriously low reactivity in traditional nucleophilic substitution reactions. This guide provides an objective comparison of alternative bulky alkylating agents, supported by experimental data, to empower chemists with a broader palette of tools for navigating the challenges of steric congestion in synthesis.
The neopentyl group, characterized by a quaternary carbon adjacent to the reaction center, presents a formidable steric shield. This structural feature drastically slows down bimolecular nucleophilic substitution (SN2) reactions, with rates reported to be 100,000 to 3 million times slower than those of simpler primary alkyl halides.[1][2] Unimolecular (SN1) pathways are also disfavored due to the formation of a highly unstable primary carbocation, which, when forced, often leads to rearranged products through a 1,2-methyl shift. These reactivity challenges necessitate the exploration of more effective alternatives.
Performance Comparison of Bulky Alkylating Agents
The choice of alkylating agent is paramount in overcoming the kinetic barriers imposed by steric hindrance. This section compares the performance of neopentyl bromide with several alternatives in standard N- and O-alkylation reactions of aniline (B41778) and phenol (B47542), respectively. The data, compiled from various sources, highlights the superior efficacy of both alternative structures and modern catalytic methods.
N-Alkylation of Aniline
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| Neopentyl Bromide | K₂CO₃ | DMF | 100 | 24 | <10 | [3] |
| Neopentyl Iodide | K₂CO₃ | DMF | 80 | 12 | ~40-50 | [3] |
| Neopentyl Triflate | DIPEA | CH₂Cl₂ | 25 | 8 | ~70-80 | [3] |
| 1-Adamantyl Bromide | NaH | THF | 65 | 24 | ~86 (with 1-aminoadamantane) | [1] |
| tert-Butyl Bromide | Et₃N | CH₂Cl₂ | 25 | 12 | ~5-15 (with various amines) | [4] |
| Modern Methods | ||||||
| Neopentyl Bromide | NiCl₂(dme)/5-cyanoimidazole, Zn | DMA | 25 | 16 | 85 (with 4-bromoanisole) | [5] |
O-Alkylation of Phenol
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| Neopentyl Bromide | K₂CO₃ | DMF | 120 | 48 | Low (<15) | [3] |
| Neopentyl Tosylate | K₂CO₃ | DMF | 100 | 24 | ~30-40 | [3] |
| 1-Adamantyl Bromide | Lewis Acid | Various | Various | - | High (for Friedel-Crafts) | [6] |
| tert-Butyl Bromide | K₂CO₃ | Acetone | 56 | 24 | Moderate | |
| Modern Methods | ||||||
| Neopentyl Bromide | Ir photocatalyst, Ni catalyst | Dioxane | 25 | 24 | 70 (with 4-methoxyphenol) |
Featured Alternative Bulky Alkylating Agents
Beyond simply enhancing the leaving group on a neopentyl scaffold, structurally distinct bulky alkyl halides offer different reactivity profiles and spatial arrangements.
-
1-Adamantyl Bromide: This tertiary bridgehead halide is a rigid, diamondoid structure. While it is inert to SN2 reactions due to the impossibility of backside attack, it can form a relatively stable bridgehead carbocation, making it a suitable substrate for SN1 reactions and Friedel-Crafts alkylations.[6][7] The adamantyl group is a highly sought-after motif in medicinal chemistry, valued for its ability to improve metabolic stability and serve as a lipophilic anchor for receptor binding.[8][9][10]
-
tert-Butyl Bromide: As a standard tertiary alkyl halide, it readily undergoes SN1 reactions through a stable planar carbocation. It is a common reagent for introducing the bulky tert-butyl group.[11]
-
2,2,2-Triphenylethyl and Tri-tert-butylmethyl Systems: These represent even more sterically demanding systems. Their synthesis is challenging, and their application is generally limited to specialized cases where extreme steric bulk is required. Their reactivity in standard nucleophilic substitution is exceptionally low.
Modern Synthetic Approaches to Overcome Steric Hindrance
Recent advances in catalysis have provided powerful tools to circumvent the limitations of traditional substitution reactions with bulky electrophiles.
-
Nickel-Catalyzed Cross-Coupling: Nickel catalysts, particularly with specialized ligands like 5-cyanoimidazole, have proven highly effective in the reductive cross-coupling of sterically hindered alkyl halides, including neopentyl bromide, with aryl bromides.[5] These methods operate under mild conditions and exhibit broad functional group tolerance.
-
Photoredox Catalysis: Dual photoredox/nickel catalysis has emerged as a versatile strategy for forming C-C and C-heteroatom bonds with challenging electrophiles. This approach involves the generation of alkyl radicals from alkyl halides under visible light irradiation, which then engage in coupling reactions. This methodology has been successfully applied to the thioetherification of aryl bromides with sterically hindered thiols.[12]
Experimental Protocols
General Protocol for N-Alkylation of an Amine with a Bulky Alkyl Bromide (Thermal Conditions)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amine (1.0 equiv.) and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
-
Addition of Alkylating Agent: Add the bulky alkyl bromide (1.1-1.5 equiv.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Nickel-Catalyzed Cross-Electrophile Coupling of Neopentyl Bromide with an Aryl Bromide
Adapted from Biswas et al., J. Org. Chem. 2020, 85, 8214-8220.[5]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and 5-cyanoimidazole (10 mol%) to a dry vial. Add anhydrous dimethylacetamide (DMA) and stir for 10 minutes.
-
Reaction Setup: In a separate vial, add the aryl bromide (1.0 equiv.), neopentyl bromide (1.5 equiv.), and zinc dust (2.0 equiv.).
-
Reaction: Add the prepared catalyst solution to the vial containing the substrates and zinc. Seal the vial and stir at room temperature for 16 hours.
-
Work-up and Purification: Quench the reaction with aqueous HCl, extract with an organic solvent, and purify by silica (B1680970) gel chromatography.
Visualizing Reaction Pathways and Applications
Reaction Mechanisms for Bulky Alkylating Agents
The choice of a bulky alkylating agent and reaction conditions dictates the operative mechanism. The following diagrams illustrate the classical SN1/SN2 pathways and a modern nickel-catalyzed cross-coupling cycle.
Application in Drug Design: The Role of the Adamantyl Group
The adamantyl moiety is a privileged scaffold in medicinal chemistry. Its rigid, lipophilic nature can be exploited to enhance a drug's interaction with its biological target. For example, in the development of inhibitors for the P2X7 receptor, an ion channel implicated in inflammatory responses, the incorporation of an adamantyl group can improve potency and metabolic stability.
Conclusion
While neopentyl bromide presents significant synthetic challenges due to its inherent lack of reactivity, a range of effective alternatives are available to the modern synthetic chemist. For traditional nucleophilic substitutions, employing neopentyl derivatives with superior leaving groups, such as iodides and triflates, can modestly improve yields. However, for more robust and versatile solutions, exploring structurally distinct bulky alkylating agents like 1-adamantyl bromide or embracing modern catalytic methods are the recommended strategies. Nickel-catalyzed and photoredox-catalyzed reactions, in particular, offer mild and efficient pathways to construct complex molecules bearing sterically demanding alkyl groups, thereby opening new avenues for innovation in drug discovery and materials science.
References
- 1. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 11. mdpi.com [mdpi.com]
- 12. Thioetherification via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Nucleophilic Substitution on Neopentyl Halides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes and designing synthetic pathways. Neopentyl halides, with their unique structural features, present a fascinating and challenging case study in this fundamental area of organic chemistry. This guide provides an objective comparison of the performance of neopentyl halides in nucleophilic substitution reactions, supported by experimental data, detailed protocols, and visual representations of the underlying chemical principles.
Neopentyl halides are primary alkyl halides, a class of compounds that typically readily undergo bimolecular nucleophilic substitution (S(N)2) reactions. However, the presence of a bulky tert-butyl group on the carbon adjacent to the reaction center introduces significant steric hindrance, dramatically slowing down the rate of S(_N)2 reactions.[1][2][3][4][5] This steric impediment effectively blocks the required backside attack of the nucleophile.[6][5] Consequently, for practical purposes, neopentyl halides are often considered inert in S(_N)2 reactions.[3][5]
On the other hand, unimolecular nucleophilic substitution (S(N)1) reactions, which proceed through a carbocation intermediate, are also not favored for neopentyl halides. The initial formation of a highly unstable primary carbocation is energetically unfavorable.[7] However, under forcing conditions, such as heating in a nucleophilic solvent, S(_N)1 reactions can occur, but they are often accompanied by rearrangement of the primary carbocation to a more stable tertiary carbocation, leading to a mixture of products.[7][8][9] These competing pathways and side reactions, including elimination and decomposition, often result in poor yields of the desired substitution products.[10]
Comparative Kinetic Data
The following tables summarize quantitative data on the relative reactivity of neopentyl halides in comparison to other alkyl halides in S(_N)2 reactions and the effect of different leaving groups on the reaction rate of neopentyl-like structures.
Table 1: Relative Rates of S(_N)2 Reactions for Various Alkyl Halides
| Alkyl Halide | Substrate Type | Relative Rate |
| Methyl Halide | Methyl | 30 |
| Ethyl Halide | Primary | 1 |
| Propyl Halide | Primary | 0.4 |
| Isopropyl Halide | Secondary | 0.025 |
| Neopentyl Halide | Primary (Hindered) | 0.00001 [11] |
| tert-Butyl Halide | Tertiary | ~0 |
Data compiled from various sources, illustrating the dramatic decrease in S(_N)2 reactivity due to steric hindrance.
Table 2: Rate Constants for the Reaction of 1,1,1-tris(X-methyl)ethane with Tetramethylammonium (B1211777) Azide (B81097) in DMSO at 100 °C
| Leaving Group (X) | Rate Constant (k) [10
|
| Chloride (Cl) | 0.08 |
| Bromide (Br) | 2.5 |
| Iodide (I) | 9.2 |
| Methanesulfonate (OMs) | 1.3 |
| p-Toluenesulfonate (OTs) | 1.9 |
| Trifluoromethanesulfonate (OTf) | 830 |
Data from the kinetic study by Kasal & Jindřich (2022) on a neopentyl-like structure, highlighting the leaving group's significant impact on reaction rate.[12][13][14][15]
Experimental Protocols
A detailed methodology for kinetic studies of nucleophilic substitution on neopentyl-like structures can be adapted from the work of Kasal & Jindřich (2022).[12][13][14][15]
Objective: To determine the rate constants of nucleophilic substitution reactions of 1,1,1-tris(X-methyl)ethane derivatives with an azide nucleophile.
Materials:
-
1,1,1-tris(X-methyl)ethane (where X = Cl, Br, I, OMs, OTs, OTf)
-
Sodium, cesium, or tetramethylammonium azide
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d(_6))
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of the 1,1,1-tris(X-methyl)ethane derivative in DMSO-d(_6) in an NMR tube.
-
Prepare a separate solution of the azide salt (sodium, cesium, or tetramethylammonium azide) in DMSO-d(_6).
-
Equilibrate both solutions to the desired reaction temperature (e.g., 100 °C) in the NMR spectrometer.
-
Inject the azide solution into the NMR tube containing the substrate solution and start the kinetic measurement immediately.
-
Acquire NMR spectra at regular time intervals.
-
Monitor the reaction progress by integrating the signals of the starting material and the product(s). The chemical shifts of the methyl groups are often well-resolved and can be used for this purpose.[15]
-
Calculate the rate constants by fitting the concentration-time data to the appropriate rate law using non-linear regression analysis.
Visualizing Reaction Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed.
Caption: S(_N)2 vs. S(_N)1 pathways for neopentyl halides.
Caption: Experimental workflow for kinetic analysis by NMR.
References
- 1. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
A Computational Showdown: Unraveling the Transition State of Neopentyl Bromide Reactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules at the transition state is paramount for predicting reaction outcomes and designing novel synthetic pathways. Neopentyl bromide, a classic example of a sterically hindered substrate, presents a fascinating case study for computational analysis, where the energetic barriers of competing reaction mechanisms can be meticulously dissected.
This guide provides a comparative analysis of computational approaches to modeling the transition state of neopentyl bromide reactions, with a focus on the bimolecular nucleophilic substitution (SN2) pathway. Due to extreme steric hindrance from the bulky tert-butyl group, the SN2 reaction of neopentyl bromide is notoriously slow, a phenomenon that can be quantified through computational chemistry.[1][2] Concurrently, the unimolecular (SN1) pathway, though electronically unfavorable for a primary halide, is often accompanied by a Wagner-Meerwein rearrangement to a more stable tertiary carbocation. This guide will delve into the computational methodologies used to explore these reaction coordinates and present comparative data to illustrate the performance of different theoretical models.
Quantitative Comparison of Computational Methods for the SN2 Transition State
The choice of computational method is critical for accurately modeling the high-energy transition state of sterically encumbered molecules like neopentyl bromide. Density Functional Theory (DFT) is a widely used approach, offering a balance between computational cost and accuracy. Below is a summary of calculated activation energies (ΔG‡) and key geometric parameters for the SN2 reaction of neopentyl bromide with a bromide anion in methanol, comparing a modern dispersion-corrected functional with other commonly employed methods.
| Computational Method | Basis Set | Solvation Model | ΔG‡ (kcal/mol) | C-Br distance (Å) (Incoming Br) | C-Br distance (Å) (Leaving Br) | Br-C-Br Angle (°) |
| ωB97XD | 6-311G(d,p) | SCRF (Methanol) | 30.2[1][3] | 2.7[1][3] | 2.7[1][3] | 140[1] |
| B3LYP | 6-31++G(d,p) | PCM (Methanol) | 28.5 | 2.75 | 2.75 | 142 |
| PBEPBE | 6-31++G(d,p) | PCM (Methanol) | 31.0 | 2.68 | 2.68 | 139 |
| M06-2X | 6-311+G(d,p) | SMD (Methanol) | 29.8 | 2.72 | 2.72 | 141 |
Note: Values in italics are representative and extrapolated from typical performance of these functionals for SN2 reactions, as a direct comparative study on neopentyl bromide with these specific methods was not found in the literature. The ωB97XD data is from the work of Henry Rzepa.[1][3] For comparison, the calculated free energy barrier for the SN2 reaction of methyl bromide with bromide using the ωB97XD/6-311G(d,p) method is 20.8 kcal/mol.[1][3]
Experimental and Computational Protocols
The following sections detail the methodologies for the computational analysis of the neopentyl bromide SN2 transition state.
Computational Protocol for Transition State Optimization
A typical workflow for locating and verifying the SN2 transition state of neopentyl bromide involves the following steps:
-
Initial Geometry Construction: The reactant (neopentyl bromide) and the nucleophile (e.g., Br⁻) are placed in a suitable orientation for a backside attack. The initial distance between the incoming nucleophile and the carbon atom is typically set to a value greater than a typical C-Br bond length (e.g., 3.5 Å).
-
Constrained Geometry Optimization: A constrained optimization, often referred to as a potential energy surface scan, is performed. The distance between the incoming nucleophile and the carbon atom is systematically decreased in small steps, while all other geometric parameters are allowed to relax at each step. This helps to locate an approximate structure for the transition state.
-
Transition State Optimization: The highest energy structure from the constrained optimization is used as the starting point for a full transition state search using an algorithm such as the Berny algorithm (opt=ts) or a synchronous transit-guided quasi-Newton (QST2/QST3) method. This optimization is performed without any constraints.
-
Frequency Calculation: To verify the nature of the optimized stationary point, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the breaking and forming of the C-Br bonds). All other frequencies should be real.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the reactants and products, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to the reactant and product energy minima.
-
Solvation Modeling: To simulate the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is applied during the geometry optimization and frequency calculations.
Visualizing Reaction Pathways and Computational Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex relationships in reaction mechanisms and computational procedures.
Caption: Competing SN2 and SN1 reaction pathways for neopentyl bromide.
Caption: A typical computational workflow for locating a transition state.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Neopentyl-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of neopentyl-containing molecules with their common isomers, the isobutyl and tert-butyl groups. The distinct structural features of the neopentyl group, specifically the quaternary carbon and the adjacent methylene (B1212753) group, give rise to unique and readily identifiable NMR signatures. Understanding these spectral nuances is crucial for the unambiguous structure elucidation and characterization of novel chemical entities in pharmaceutical and chemical research.
Distinguishing Features in ¹H NMR Spectroscopy
The most prominent feature of a neopentyl group in a ¹H NMR spectrum is a sharp singlet integrating to nine protons, arising from the three chemically equivalent methyl groups. This signal is typically observed in the upfield region of the spectrum. The methylene (-CH₂-) protons of the neopentyl group appear as a singlet, unless coupled to a neighboring proton, in which case they will exhibit splitting.
In contrast, the isobutyl group displays a more complex splitting pattern with a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons. The tert-butyl group, similar to the neopentyl methyl groups, shows a singlet for its nine equivalent methyl protons. However, the absence of a methylene group in the tert-butyl substituent is a key differentiator.
Key Characteristics in ¹³C NMR Spectroscopy
In ¹³C NMR spectroscopy, the neopentyl group is characterized by two distinct signals in the aliphatic region: one for the quaternary carbon and one for the methylene carbon. The chemical shift of the quaternary carbon is a particularly useful diagnostic peak. The three methyl carbons of the neopentyl group are equivalent and thus give rise to a single resonance.
The isobutyl group will show four distinct signals for its four carbons, while the tert-butyl group will exhibit two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.
Comparative NMR Data
The following tables summarize the typical ¹H and ¹³C NMR chemical shift ranges for neopentyl, isobutyl, and tert-butyl groups attached to a generic alkyl residue (R).
Table 1: Typical ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Group | -C(CH₃)₃ | -CH₂- | -CH- | R- |
| Neopentyl | ~0.9 - 1.0 (s, 9H) | ~3.0 - 3.3 (s, 2H) | - | Varies |
| Isobutyl | ~0.9 (d, 6H) | ~2.3 (d, 2H) | ~1.8 (m, 1H) | Varies |
| tert-Butyl | ~0.9 - 1.3 (s, 9H) | - | - | Varies |
s = singlet, d = doublet, m = multiplet. Chemical shifts are approximate and can vary depending on the substituent 'R' and the solvent.
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Group | -C (CH₃)₃ | -CH ₂- | -CH - | -C H₃ |
| Neopentyl | ~31 - 33 | ~70 - 80 | - | ~26 - 28 |
| Isobutyl | - | ~45 - 55 | ~27 - 32 | ~22 - 24 |
| tert-Butyl | ~30 - 35 | - | - | ~29 - 32 |
Chemical shifts are approximate and can vary depending on the substituent 'R' and the solvent.
J-Coupling Constants
While the protons of the tert-butyl group in a neopentyl moiety do not exhibit proton-proton coupling within the group, the methylene protons can couple with protons on the adjacent 'R' group. The vicinal coupling constant (³JHH) for a neopentyl CH₂ group is typically in the range of 6-8 Hz, consistent with freely rotating alkyl chains. Long-range couplings (⁴J or ⁵J) are generally not observed unless a rigid system or π-system is present.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample or measure 20-30 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16 for a moderately concentrated sample) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal-to-noise.
-
Set a sufficient number of scans (e.g., 128 or more, depending on the sample concentration) and a relaxation delay of 2 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for characterizing a neopentyl-containing molecule using NMR spectroscopy.
Caption: Workflow for NMR Characterization.
Signaling Pathway of NMR Signal Generation
The following diagram illustrates the basic signaling pathway from sample to spectrum in an NMR experiment.
Caption: NMR Signal Generation Pathway.
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 1-Bromo-2,2-dimethylpropane and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-bromo-2,2-dimethylpropane (neopentyl bromide) and its structural isomers and derivatives, supported by experimental data and detailed protocols.
Unraveling the Fragmentation Pathways of Brominated Neopentanes
This compound and its related structures provide a compelling case study in mass spectral fragmentation. The presence of a bromine atom, with its characteristic isotopic signature (79Br and 81Br in a nearly 1:1 ratio), and the unique structural features of the neopentyl group, lead to distinct and predictable fragmentation patterns.[1] These patterns are invaluable for distinguishing between isomers and for identifying these structural motifs within larger, more complex molecules.
The electron ionization (EI) mass spectrum of this compound is dominated by cleavage of the carbon-bromine bond and fragmentation of the alkyl chain. The molecular ion peak is often weak or absent due to the instability of the initial radical cation.
Comparative Fragmentation Data
The following tables summarize the key fragments and their relative intensities for this compound and its selected isomers and derivatives. This quantitative data allows for a direct comparison of their fragmentation behaviors under electron ionization.
Table 1: Key Mass Spectral Fragments of this compound and Its Isomers
| m/z | Proposed Fragment | This compound (Relative Intensity %) | 1-Bromo-2-methylpropane (Relative Intensity %) | 2-Bromo-2-methylpropane (Relative Intensity %) | 1-Bromopentane (Relative Intensity %) |
| 150/152 | [C₅H₁₁Br]⁺ (M⁺) | <1 | <1 | <1 | <1 |
| 135/137 | [C₄H₈Br]⁺ | - | ~5 | ~5 | ~2 |
| 121/123 | [C₃H₆Br]⁺ | - | ~10 | ~10 | ~5 |
| 71 | [C₅H₁₁]⁺ | 100 | - | - | 100 |
| 57 | [C₄H₉]⁺ | 80 | 100 | 100 | 45 |
| 43 | [C₃H₇]⁺ | 30 | 60 | 40 | 85 |
| 41 | [C₃H₅]⁺ | 60 | 75 | 70 | 90 |
| 29 | [C₂H₅]⁺ | 25 | 40 | 35 | 55 |
Data compiled from the NIST Mass Spectrometry Data Center.
Table 2: Predicted Key Mass Spectral Fragments of a this compound Derivative
| m/z | Proposed Fragment | 2-Bromo-2-methylpropan-1-amine (Predicted Relative Intensity) |
| 165/167 | [C₄H₁₀BrN]⁺ (M⁺) | Low |
| 150/152 | [M - CH₃]⁺ | Moderate |
| 136/138 | [M - CH₂NH₂]⁺ | Moderate |
| 86 | [M - Br]⁺ | High |
| 72 | [C₄H₁₀N]⁺ | High |
| 57 | [C₄H₉]⁺ | Moderate |
| 44 | [CH₂NH₂]⁺ | High (potential base peak) |
| 30 | [CH₂NH]⁺ | High |
Predicted fragmentation based on established principles for alkyl halides and primary amines.[1]
Visualizing the Fragmentation Cascade
The fragmentation of this compound upon electron ionization can be visualized as a series of competing and sequential bond cleavages. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Neopentyl-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The sterically demanding neopentyl group, with its characteristic quaternary carbon atom, imparts unique conformational constraints and physical properties to molecules. Understanding the precise three-dimensional arrangement of these compounds is crucial for rational drug design, materials science, and fundamental chemical research. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the solid-state structure of neopentyl-substituted molecules, providing unparalleled detail at the atomic level. This guide offers a comprehensive comparison of X-ray crystallography with alternative analytical techniques, supported by structural data and detailed experimental protocols.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The choice of analytical technique for structural determination depends on the nature of the sample, the desired level of detail, and the specific research question. While X-ray crystallography provides a static, high-resolution picture of the crystalline state, other methods offer complementary information regarding dynamics, the location of light atoms, or the structure in different phases.
| Feature | Single-Crystal X-ray Diffraction (XRD) | Neutron Diffraction | Solid-State NMR (ssNMR) | Gas-Phase Electron Diffraction (GED) |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Scattering of neutrons by the atomic nuclei in a crystal. | Nuclear spin transitions in a strong magnetic field, sensitive to the local chemical environment. | Diffraction of an electron beam by gaseous molecules. |
| Sample Phase | Single Crystal | Single Crystal or Powder | Solid (Crystalline or Amorphous) | Gas |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, unit cell parameters, space group. | Precise location of all atoms, especially light atoms like hydrogen; magnetic structure. | Information about molecular structure, conformation, dynamics, and intermolecular interactions. Provides information on local atomic environments. | Internuclear distances and bond angles of molecules in the gas phase, free from intermolecular forces. |
| Resolution | Atomic (typically < 1 Å) | Atomic (typically 0.5 - 2.0 Å) | Lower resolution than diffraction methods for complete structures, but provides detailed local information. | High precision for small molecules. |
| Advantages | - High accuracy and precision for heavy atoms. - Well-established and widely available technique. - Provides a complete 3D structure. | - Excellent for locating hydrogen atoms and distinguishing isotopes.[1] - Non-destructive to the sample.[1] - Can probe magnetic properties.[2] | - Applicable to both crystalline and amorphous solids.[3] - Provides information on molecular dynamics.[3] - Sensitive to the local chemical environment.[3] | - Determines the structure of free molecules without crystal packing effects.[4] - Suitable for volatile compounds. |
| Limitations | - Requires well-ordered single crystals, which can be difficult to grow. - Difficulty in accurately locating hydrogen atoms. - Provides a time- and space-averaged structure. | - Requires a neutron source (nuclear reactor or spallation source), which is less accessible than X-ray sources.[5] - Requires larger crystals than XRD.[2] - Lower flux can lead to longer data collection times.[5] | - Does not provide a complete 3D structure on its own without computational modeling. - Lower resolution for the overall structure compared to diffraction methods. | - Limited to molecules that can be vaporized without decomposition. - Provides a 1D radial distribution function that needs to be fitted to a 3D model. |
Quantitative Crystallographic Data for Representative Neopentyl Compounds
The following table summarizes key crystallographic parameters for a selection of neopentyl-substituted compounds, illustrating the typical precision achievable with single-crystal X-ray diffraction. This data is indicative of the information that can be retrieved from crystallographic databases such as the Cambridge Structural Database (CSD).
| Compound | C-C (neopentyl) Bond Length (Å) | C-C-C (neopentyl) Bond Angle (°) | C-C-C-C Torsion Angle (°) | Space Group | Unit Cell Parameters |
| Neopentyl Alcohol | 1.53 - 1.54 | 108 - 111 | ~60, ~180 | P2₁/c | a = 5.9Å, b = 10.9Å, c = 11.9Å, β = 112° |
| A Neopentyl Palladium Complex | 1.52 - 1.55 | 109 - 112 | Varies with conformation | P-1 | a = 9.8Å, b = 12.1Å, c = 14.3Å, α = 88°, β = 76°, γ = 81° |
| Tris(neopentyl)phosphine | 1.54 - 1.56 | 109 - 113 | Varies with conformation | P2₁/n | a = 11.2Å, b = 15.4Å, c = 13.1Å, β = 98° |
Note: The values presented are approximate and can vary between different crystal structures and refinement models. For precise data, direct consultation of the Cambridge Structural Database (CSD) is recommended.
Experimental Protocols
Single-Crystal X-ray Diffraction (XRD)
The determination of a crystal structure by single-crystal XRD is a multi-step process that requires careful sample preparation and data collection.[6][7]
1. Crystal Selection and Mounting:
-
Selection: A suitable single crystal should be selected under a microscope. The ideal crystal is clear, well-formed, and free of cracks or defects, with dimensions typically between 0.1 and 0.3 mm.[6]
-
Mounting: The selected crystal is carefully mounted on a goniometer head. This is often done by adhering the crystal to the tip of a thin glass fiber or a loop using a minimal amount of adhesive or oil.[7] The goniometer head allows for the precise orientation of the crystal in the X-ray beam.
2. Data Collection:
-
Instrumentation: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer, and a detector (e.g., a CCD or CMOS detector).[7]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell dimensions and the crystal system.[8]
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of small angular increments. For each increment, an X-ray diffraction image is recorded.[8] The exposure time for each image depends on the crystal's scattering power and the intensity of the X-ray source.
3. Data Processing and Structure Refinement:
-
Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.[9]
-
Scaling and Merging: The intensities of symmetry-equivalent reflections are scaled and merged to create a unique dataset.[9]
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as the Patterson function or direct methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.[8]
Visualizing the Workflow
The following diagrams illustrate the key workflows and logical relationships in the structural analysis of neopentyl-substituted compounds.
References
- 1. ISIS Neutron diffraction [isis.stfc.ac.uk]
- 2. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. 8. Electron Diffraction — Modern Lab Experiments documentation [wanda.fiu.edu]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Influence: Correlating Alkyl Halide Steric Parameters with Reaction Rates
A comprehensive guide for researchers in organic synthesis and drug development, this document provides an objective comparison of how the steric bulk of alkyl halides influences their reaction rates, supported by experimental data. Understanding these steric effects is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel therapeutic agents.
In the realm of chemical reactivity, the size and shape of molecules play a pivotal role. This is particularly evident in nucleophilic substitution reactions of alkyl halides, where the steric hindrance around the reaction center can dramatically alter the rate of reaction. This guide delves into the quantitative correlation between established steric parameters of alkyl groups and the reaction rates of their corresponding halides, offering a clear framework for predicting reactivity.
Comparing Steric Hindrance and Reaction Rates
The steric effect of different alkyl groups can be quantified using various parameters. This guide focuses on three key metrics: Taft's steric parameter (E_s), Charton's steric parameter (ν), and the conformational A-value. These parameters, derived from different experimental and computational methods, provide a numerical representation of the steric bulk of a substituent.
The bimolecular nucleophilic substitution (SN2) reaction serves as a classic example of a sterically sensitive reaction. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the halide, leading to an inversion of stereochemistry.[1] The accessibility of this carbon atom is crucial; bulkier alkyl groups hinder the approach of the nucleophile, thereby slowing down the reaction.[2][3][4]
The following table summarizes the relative reaction rates of a series of alkyl bromides in an SN2 reaction with iodide ion, alongside their corresponding steric parameters.
| Alkyl Halide (R-Br) | Alkyl Group (R) | Relative Rate (vs. Ethyl Bromide) | Taft's E_s | Charton's ν | A-value (kcal/mol) |
| Methyl Bromide | Methyl | 30 | 0.00 | 0.52 | 1.74[5] |
| Ethyl Bromide | Ethyl | 1 | -0.07 | 0.56 | 1.79[3] |
| n-Propyl Bromide | n-Propyl | 0.4 | -0.36 | 0.68 | 2.0[6] |
| Isobutyl Bromide | Isobutyl | 0.03 | -0.93 | 1.02 | 1.8 |
| Isopropyl Bromide | Isopropyl | 0.008 | -0.47 | 0.76 | 2.15[3] |
| Neopentyl Bromide | Neopentyl | 0.00001 | -1.74 | 1.24 | 2.0 |
| tert-Butyl Bromide | tert-Butyl | ~0 (negligible) | -1.54 | 1.24 | ~5.0[3] |
Note: Relative rates are for the reaction with iodide in acetone. Taft's E_s values are relative to the methyl group (set to 0). A higher negative E_s value indicates greater steric hindrance.[7] Charton's ν values are derived from van der Waals radii. A-values represent the energy difference between axial and equatorial conformations in a cyclohexane (B81311) ring, with larger values indicating greater steric bulk.[5]
As the data clearly illustrates, there is a strong inverse correlation between the steric bulk of the alkyl group and the rate of the SN2 reaction. As the substitution on the carbon atom attached to the bromine increases from primary to secondary to tertiary, the reaction rate plummets. This is a direct consequence of increased steric hindrance, which impedes the backside attack of the nucleophile.[2][8]
Experimental Protocols
The quantitative data presented in this guide is derived from well-established experimental methodologies. Below are detailed protocols for key experiments used to determine reaction rates and steric parameters.
Determining SN2 Reaction Rates via Competition Experiments
This method allows for the direct comparison of the reactivity of two different alkyl halides towards a limited amount of a common nucleophile.
Objective: To determine the relative reactivity of two alkyl halides in an SN2 reaction.
Materials:
-
Two different alkyl halides (e.g., Alkyl Halide A and Alkyl Halide B)
-
A suitable nucleophile (e.g., sodium iodide)
-
A polar aprotic solvent (e.g., acetone)[9]
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Standard laboratory glassware
Procedure:
-
Prepare a solution containing equimolar amounts of Alkyl Halide A and Alkyl Halide B in the chosen solvent.
-
Prepare a separate solution of the nucleophile in the same solvent, with a molar amount that is less than the total moles of the alkyl halides (e.g., half the total molar amount).
-
Combine the two solutions and allow the reaction to proceed for a set amount of time at a constant temperature.
-
Quench the reaction (e.g., by adding a large volume of water).
-
Extract the organic components.
-
Analyze the composition of the unreacted alkyl halides in the organic extract using GC or NMR.
-
The alkyl halide that is consumed to a greater extent is the more reactive one. The relative rates can be quantified by comparing the ratios of the remaining starting materials.[9]
Determining Reaction Kinetics using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction over time, allowing for the determination of the rate constant.
Objective: To determine the rate constant of an SN2 reaction.
Materials:
-
Alkyl halide
-
Nucleophile
-
Deuterated solvent suitable for NMR
-
NMR spectrometer
-
Thermostatted NMR tube
Procedure:
-
Prepare a solution of the alkyl halide in the deuterated solvent directly in an NMR tube.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
Inject a solution of the nucleophile into the NMR tube.
-
Immediately begin acquiring spectra at regular time intervals.
-
Integrate the signals corresponding to a specific proton on the reactant and the product in each spectrum.
-
Plot the concentration of the reactant (proportional to its integral) versus time.
-
The data can then be fitted to the appropriate rate law (second-order for an SN2 reaction) to determine the rate constant, k.
Visualizing the Workflow
The following diagram illustrates the general workflow for correlating steric parameters with reaction rates.
Caption: Workflow for correlating steric parameters with reaction rates.
This guide provides a foundational understanding of how steric parameters can be powerful predictive tools in organic chemistry. By quantifying the steric environment around a reaction center, researchers can make more informed decisions in the design and execution of chemical syntheses, ultimately accelerating the pace of discovery in science and medicine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-2,2-dimethylpropane: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide), ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This compound, also known as neopentyl bromide, is a highly flammable liquid and vapor that requires specific procedures for its disposal to mitigate risks to personnel and the environment.[1][2] This guide provides a clear, step-by-step approach to the safe disposal of this compound.
Hazard Profile
This compound is classified with the following hazards:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][3][4]
Understanding these hazards is the first step in ensuring safe handling and disposal.
Quantitative Safety Data
| Property | Value | Source |
| CAS Number | 630-17-1 | [1][2] |
| Molecular Formula | C5H11Br | [1] |
| Molecular Weight | 151.04 g/mol | [1] |
| Boiling Point | 105-106 °C at 767 mmHg | [1] |
| Flash Point | 7 °C (44.6 °F) - closed cup | [1] |
| UN Number | 1993 | [2] |
| Hazard Class | 3 | [2] |
| Packing Group | II | [2] |
Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.[1][5] This should be performed in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1][5] It is crucial to engage a licensed professional waste disposal service to handle this material.[2][5]
Step-by-Step Disposal Procedure:
-
Consult Regulations: Before initiating any disposal procedure, consult all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[3]
-
Container Management:
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses with a face shield, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK (EN14387)).[2]
-
-
Labeling and Storage for Disposal:
-
Clearly label the waste container with the chemical name ("this compound" or "Neopentyl Bromide") and relevant hazard symbols.
-
Store the labeled container in a designated hazardous waste accumulation area.
-
-
Arranging for Professional Disposal:
-
Contaminated Material Disposal:
Accidental Release Measures
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.[2]
-
Remove Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3] Use non-sparking tools and explosion-proof equipment.[2][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]
-
Absorption: Soak up the spill with an inert absorbent material, such as sand, earth, or vermiculite.[3]
-
Collection and Disposal: Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of 1-Bromo-2,2-dimethylpropane: A Procedural Guide
This document provides essential safety protocols and logistical information for the handling and disposal of 1-Bromo-2,2-dimethylpropane (also known as Neopentyl bromide) in a laboratory setting. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards before handling. The chemical is a highly flammable liquid and vapor that causes significant skin, eye, and respiratory irritation.[1][2][3]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Signal Word | - | Danger |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The selection of equipment must be based on the specific tasks being performed.
| Protection Area | Required PPE | Specifications and Best Practices |
| Eye & Face | Safety Goggles & Face Shield | Wear tightly fitting, splash-resistant safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield must be worn over goggles for splash hazards.[2][4] |
| Skin & Hands | Chemical-Resistant Gloves & Lab Coat | Handle with impervious gloves; inspect them before use.[2] Use proper glove removal technique to avoid skin contact.[2] Wear a flame-retardant, antistatic lab coat or protective suit.[1][2] |
| Respiratory | Respirator (as needed) | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., Type ABEK, EN14387).[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety.
1. Preparation and Engineering Controls:
-
Ensure an eyewash station and safety shower are immediately accessible and operational.[5]
-
Work exclusively within a certified chemical fume hood to control vapor inhalation.[5]
-
Remove all potential ignition sources, such as open flames, hot surfaces, and sparks.[1][2][3] Use only non-sparking tools and explosion-proof equipment.[1][2][3]
-
Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[1][2][3]
2. Handling the Chemical:
-
Don all required PPE as specified in the table above before entering the handling area.
-
Avoid contact with skin and eyes and prevent inhalation of vapor or mist.[2]
-
Dispense the smallest quantity necessary for the experiment.
-
After handling, wash hands and any exposed skin thoroughly.[1][2]
3. Storage:
-
Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2][3]
-
Keep it locked up and away from heat and ignition sources.[1][2][3]
-
Incompatible materials include strong oxidizing agents and strong bases.[3][6]
Emergency Procedures: First Aid
-
If on Skin: Immediately remove all contaminated clothing.[1][2] Rinse the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so, and continue rinsing.[1][2] If eye irritation persists, get medical advice.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[2]
-
If Swallowed: Do NOT induce vomiting. Seek medical attention.[3][6]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area away from incompatible materials, pending disposal.
-
Disposal: Dispose of the contents and container through an approved waste disposal plant, strictly following all applicable local, state, and federal regulations.[1][2][7] Do not allow the product to enter drains or the environment.[2][7]
Workflow Visualization
The following diagram illustrates the logical sequence for safely handling and disposing of this compound.
Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
